molecular formula C4H8O2<br>C4H8O2<br>CH3CH2CH2COOH B1668132 Butyric acid CAS No. 107-92-6

Butyric acid

Numéro de catalogue: B1668132
Numéro CAS: 107-92-6
Poids moléculaire: 88.11 g/mol
Clé InChI: FERIUCNNQQJTOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Butyric acid, also known as butanoic acid, is a four-carbon short-chain fatty acid (SCFA) that serves as a critical molecule in numerous research fields . It is a colorless liquid with a pungent odor and occurs naturally in butter and other dairy products as a glyceride . In industrial settings, it is produced via the catalyzed air oxidation of butyraldehyde . In the human body, it is primarily produced by the microbial fermentation of dietary fiber by anaerobic bacteria in the colon . Its esters and salts are widely used in applications such as perfumes, food flavorings, and pharmaceutical chemicals . Researchers value butyric acid for its diverse biological activities. It is a primary energy source for colonocytes, providing up to 70% of their energy needs, and plays a key role in maintaining gut barrier integrity . A significant mechanism of action involves its function as a histone deacetylase (HDAC) inhibitor, which influences gene expression and cellular differentiation . It also acts as an endogenous agonist of hydroxycarboxylic acid receptor 2 (HCA2) and peroxisome proliferator-activated receptors (PPARs), linking it to lipid metabolism and anti-inflammatory pathways . Studies are investigating its potential in supporting gut health, with research suggesting benefits for conditions like irritable bowel syndrome (IBS) and Crohn's disease . Its role extends to metabolic research, where it has been shown to improve insulin sensitivity in animal models, and neuroscience, where its potential neuroprotective effects are being explored . This product is offered as a high-purity reagent for research applications. It is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

butanoic acid
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InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)
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InChI Key

FERIUCNNQQJTOY-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)O
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Molecular Formula

C4H8O2, Array
Record name BUTYRIC ACID
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DSSTOX Substance ID

DTXSID8021515
Record name Butanoic acid
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Molecular Weight

88.11 g/mol
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Physical Description

Butyric acid appears as a colorless liquid with a penetrating and unpleasant odor. Flash point 170 °F. Corrosive to metals and tissue. Density 8.0 lb /gal., Liquid, Colorless, oily liquid with an unpleasant, rancid odor; [HSDB], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/strong, rancid, butterlike odour
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Boiling Point

326.3 °F at 760 mmHg (NTP, 1992), 163.5 °C, 164 °C
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Flash Point

170 °F (NTP, 1992), 72 °C, 161 °F (72 °C) (Closed cup), 72 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ether; slightly soluble in carbon tetrachloride, In water, 6.00X10+4 mg/L at 25 °C, 60.0 mg/mL, Solubility in water: miscible, miscible with alcohol, most fixed oils, propylene glycol, water
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Density

0.958 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.959 at 20 °C/4 °C, Relative density (water = 1): 0.96, 0.952-0.956
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Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air= 1), Relative vapor density (air = 1): 3
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Vapor Pressure

0.43 mmHg at 68 °F ; 1.4 mmHg at 86 °F (NTP, 1992), 1.65 [mmHg], 1.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 57
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Impurities

... Butyric acid is usually contaminated with acrylic acid.
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Color/Form

Oily liquid, Colorless liquid

CAS No.

107-92-6
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Melting Point

17.8 °F (NTP, 1992), -7.9 °C, -5.7 °C
Record name BUTYRIC ACID
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Foundational & Exploratory

The Butyrate Paradox: Mechanisms of Action in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Selection Hypothesis

Butyric acid (butyrate), a short-chain fatty acid (SCFA) produced by bacterial fermentation of dietary fiber, presents a unique pharmacological paradox. In normal colonic epithelial cells, it serves as the primary oxidative fuel source, supporting homeostasis and proliferation.[1] Conversely, in colorectal cancer (CRC) cells, it functions as a potent histone deacetylase (HDAC) inhibitor, inducing cell cycle arrest and apoptosis.[1][2]

This divergence is not accidental but is dictated by the Warburg Effect . Because CRC cells undergo metabolic reprogramming toward aerobic glycolysis, they fail to metabolize butyrate in the mitochondria. This metabolic inefficiency forces butyrate to accumulate in the nucleus, where it acts as an epigenetic toxin to the cancer cell.[3] This guide details the molecular mechanisms driving this selectivity, the receptor-mediated pathways (GPR109A), and the experimental protocols required to validate these phenomena in vitro.

Mechanistic Pillar I: The Warburg Effect & Nuclear Accumulation

The differential effect of butyrate on normal versus neoplastic cells is rooted in cellular metabolism.[3][4][5] This mechanism acts as the "gatekeeper" for butyrate's therapeutic efficacy.

The Mechanism[2][3][4][5][6][7][8][9][10][11][12]
  • Normal Colonocytes: Utilize the monocarboxylate transporter (MCT1/SLC16A1) to import butyrate. It is immediately shuttled to the mitochondria for

    
    -oxidation, generating Acetyl-CoA for the TCA cycle. Consequently, intracellular (nuclear) concentrations of butyrate remain low (
    
    
    
    mM), allowing HDACs to function normally, supporting cell proliferation.
  • CRC Cells: Due to the Warburg effect, these cells rely on glucose fermentation (aerobic glycolysis) and downregulate mitochondrial

    
    -oxidation. Butyrate is not oxidized efficiently.
    
  • Nuclear Accumulation: Unmetabolized butyrate accumulates in the cytoplasm and diffuses into the nucleus, reaching millimolar concentrations (2–5 mM).

  • HDAC Inhibition: At these concentrations, butyrate acts as a competitive inhibitor of Class I and II HDACs, leading to histone hyperacetylation and the re-expression of silenced tumor suppressor genes (e.g., CDKN1A/p21).

Visualization: The Butyrate Paradox

The following diagram illustrates the divergent metabolic fate of butyrate in normal vs. cancerous cells.

ButyrateParadox cluster_normal Normal Colonocyte (Oxidative Metabolism) cluster_cancer CRC Cell (Warburg Effect) Butyrate_N Butyrate (Influx) Mito_N Mitochondria (Beta-Oxidation) Butyrate_N->Mito_N Rapid Oxidation Nucleus_N Nucleus (Low Butyrate) Butyrate_N->Nucleus_N Minimal Entry ATP_N ATP Production (Energy) Mito_N->ATP_N Prolif_N Homeostasis & Proliferation Nucleus_N->Prolif_N HDACs Active Glucose_C Glucose (High Uptake) Glycolysis_C Aerobic Glycolysis Glucose_C->Glycolysis_C Butyrate_C Butyrate (Influx) Nucleus_C Nucleus (High Accumulation) Butyrate_C->Nucleus_C Not Metabolized Accumulates Epigenetic_C Histone Hyperacetylation (p21, Bax Upregulation) Nucleus_C->Epigenetic_C HDAC Inhibition Apoptosis_C Apoptosis & Growth Arrest Epigenetic_C->Apoptosis_C

Figure 1: The metabolic fate of butyrate dictates its functional outcome: fuel for normal cells, epigenetic regulator for cancer cells.

Mechanistic Pillar II: Epigenetic Remodeling (HDAC Inhibition)

Once accumulated in the nucleus, butyrate functions as a non-competitive inhibitor of HDACs (specifically HDAC1, 2, 3, and 8).

Key Signaling Cascade
  • Target: Zinc-dependent histone deacetylases (Class I/II).

  • Action: Prevents the removal of acetyl groups from Histone H3 and H4 lysine tails.

  • Chromatin Structure: Promotes a relaxed (euchromatin) state, allowing transcription factors (Sp1, p53) access to promoters.

  • Gene Activation:

    • p21 (WAF1/CIP1): Induces G1/S phase arrest by inhibiting Cyclin D1/CDK4 complexes.

    • Bax/Bak: Pro-apoptotic proteins that permeabilize the mitochondrial outer membrane.

    • Wnt/

      
      -catenin:  Butyrate hyperactivates Wnt signaling to "super-physiological" levels, which paradoxically induces apoptosis in Wnt-driven cancers, or promotes autophagic degradation of 
      
      
      
      -catenin.
Data Summary: Cell Line Sensitivity

The following table summarizes the sensitivity of common CRC cell lines to butyrate-induced HDAC inhibition.

Cell LineGenetic BackgroundIC50 (48h)Primary MechanismKey Reference
HCT116 KRAS mut, p53 wt~1.1 mMApoptosis (p21 dependent)
HT-29 BRAF mut, p53 mut~2.4 mMAutophagy / Differentiation
Caco-2 p53 null, APC mut~2.1 mMDifferentiation (ALP induction)

Mechanistic Pillar III: GPR109A Receptor Signaling[13]

Beyond intracellular HDAC inhibition, butyrate acts as a ligand for the G-protein coupled receptor GPR109A (also known as HCAR2).

  • Status in CRC: GPR109A is frequently silenced in human colon cancer tissues via DNA methylation.[6][7]

  • Tumor Suppressor Function: When re-expressed or activated (e.g., by high-dose butyrate or niacin), GPR109A signaling:

    • Inhibits NF-

      
      B  activation, reducing pro-inflammatory cytokine production (IL-6, TNF
      
      
      
      ) that fuels tumor growth.
    • Induces apoptosis independent of HDAC inhibition in some contexts, though the pathways often converge.

    • Promotes differentiation of regulatory T cells (Tregs) and IL-18 production in the colonic epithelium, enhancing immune surveillance.

Experimental Protocols

To validate these mechanisms in a drug development or research setting, the following self-validating protocols are recommended.

Protocol A: Differential Metabolic Flux Analysis (Seahorse XF)

Objective: Quantify the "Warburg Effect" shift and the inability of CRC cells to oxidize butyrate compared to glucose.

  • Cell Seeding: Seed HCT116 cells (1.5 x 10^4/well) in XF96 cell culture microplates. Incubate overnight.

  • Media Swap: Replace culture media with unbuffered assay media (pH 7.4) containing 2 mM glutamine.

  • Baseline Measurement: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) for 3 cycles.

  • Injections:

    • Port A:Glucose (10 mM) – Spikes ECAR (Glycolysis).

    • Port B:Oligomycin (1

      
      M)  – Inhibits ATP synthase; forces max glycolysis.
      
    • Port C:Sodium Butyrate (5 mM) – In normal cells, this spikes OCR. In CRC cells, OCR should remain flat or decrease, while ECAR may rise if the cell compensates with glycolysis.

    • Port D:2-DG (50 mM) – Shuts down glycolysis.

  • Validation: A lack of OCR spike post-butyrate injection confirms the metabolic block (Warburg effect).

Protocol B: In Vitro HDAC Activity Assay

Objective: Confirm that the observed phenotypic effects are due to direct enzymatic inhibition of HDACs.

  • Nuclear Extraction: Isolate nuclei from treated (Butyrate 0, 1, 5 mM) and control (Trichostatin A, 1

    
    M) cells using a hypotonic lysis buffer.
    
  • Assay Reaction:

    • Mix 10

      
      g nuclear extract with Boc-Lys(Ac)-AMC  substrate (fluorogenic).
      
    • Incubate at 37°C for 30 minutes.

  • Development: Add trypsin/developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).

  • Quantification: Measure fluorescence (Ex 360nm / Em 460nm).

  • Calculation:

    
    
    
Visualization: Experimental Workflow

The following diagram outlines the logical flow for validating the HDAC-dependent apoptotic pathway.

ExperimentalWorkflow Step1 Step 1: Treatment (NaB 0-5mM, 24h) Step2 Step 2: Nuclear Extraction Step1->Step2 Step3 Step 3: HDAC Activity Assay (Fluorometric) Step2->Step3 Confirm Mechanism Step4 Step 4: Western Blot (Ac-H3, p21, Bax) Step3->Step4 Validate Targets Validation Control: TSA (Pos) Control: Untreated (Neg) Step3->Validation Step5 Step 5: Flow Cytometry (Annexin V/PI) Step4->Step5 Phenotypic Output

Figure 2: Step-by-step workflow to link HDAC inhibition to apoptotic outcomes.

References

  • GPR109A functions as a tumor suppressor in colon: Thangaraju, M., et al. (2009).[6] GPR109A is a G-protein–coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon.[4][6] Cancer Research.[6] Link

  • The Warburg Effect & Butyrate Paradox: Donohoe, D. R., et al. (2012). The Warburg effect dictates the mechanism of butyrate-mediated histone acetylation and cell proliferation.[3][5][8] Molecular Cell.[5] Link

  • Autophagy Induction: Zhang, J., et al. (2016). Sodium butyrate induces endoplasmic reticulum stress and autophagy in colorectal cells: Implications for apoptosis.[9] PLOS ONE. Link

  • Cell Type Specificity: Encarnação, J. C., et al. (2018). Butyrate, a dietary fiber derivative, inhibits colorectal cancer cell proliferation via a p53-independent pathway.[10] Journal of Cellular Physiology. Link

  • HDAC Inhibition Protocols: BenchChem. (2025).[11] Application Notes and Protocols for Sodium Butyrate-D7 in HDAC Inhibitor Studies.Link

Sources

The "Butyrate Paradox" in Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrate, a short-chain fatty acid produced by the gut microbiota from dietary fiber, is a key modulator of colonic health. It presents a fascinating biological conundrum known as the "butyrate paradox." While it serves as the primary energy source for normal colonocytes, promoting their growth and maintaining mucosal integrity, it paradoxically inhibits the proliferation of colorectal cancer (CRC) cells and induces their apoptosis. This guide provides an in-depth technical exploration of the core principles of the butyrate paradox, dissecting the molecular mechanisms that underpin its dualistic role. We will delve into the intricate signaling pathways, metabolic reprogramming, and epigenetic modifications that dictate the differential cellular responses to butyrate. Furthermore, this guide will equip researchers with the necessary experimental frameworks and protocols to effectively investigate this phenomenon, with the ultimate goal of harnessing its therapeutic potential in the prevention and treatment of colorectal cancer.

Introduction: Butyrate - A Key Metabolite in Colon Health

Production of Butyrate by Gut Microbiota from Dietary Fiber

The human colon is a complex ecosystem harboring a diverse community of microorganisms, collectively known as the gut microbiota. A crucial function of this microbiota is the fermentation of indigestible dietary fibers, such as resistant starch, which escape digestion in the upper gastrointestinal tract.[1][2][3] This fermentation process yields a variety of metabolites, with short-chain fatty acids (SCFAs) being the most abundant.[4][5] Butyrate, along with acetate and propionate, is a primary SCFA, with luminal concentrations reaching millimolar levels.[2][6] The production of butyrate is a cornerstone of the symbiotic relationship between the host and the gut microbiota, highlighting the profound impact of diet on colonic health.[1]

Physiological Roles of Butyrate in the Colon

In a healthy colon, butyrate is the preferred energy source for epithelial cells, known as colonocytes, supplying a significant portion of their energy requirements.[2][4][5][6][7] It plays a vital role in maintaining the integrity of the intestinal barrier by enhancing the expression of tight junction proteins.[4][5] Beyond its energetic role, butyrate exhibits potent anti-inflammatory properties, contributing to the regulation of mucosal immune responses.[8][9]

Introduction to the "Butyrate Paradox": Differential Effects on Normal vs. Cancerous Colonocytes

The "butyrate paradox" describes the seemingly contradictory effects of butyrate on normal and cancerous colonocytes.[4][5] While it promotes the proliferation and health of normal colonocytes, it acts as a tumor suppressor in colorectal cancer cells by inhibiting their growth and inducing programmed cell death (apoptosis).[4][5][10] This differential response is the central theme of this guide and a focal point of intensive research in the field of colorectal cancer.

The "Butyrate Paradox": A Dichotomy in Cellular Response

Proliferative Effects on Normal Colonocytes: Fueling Homeostasis

For normal colonocytes, butyrate is a vital fuel source that is readily metabolized through mitochondrial β-oxidation.[4] This efficient utilization of butyrate for energy production supports cellular functions and promotes healthy proliferation, which is essential for the continuous renewal of the colonic epithelium.[4] The trophic effect of butyrate on the normal colonic mucosa is a well-established phenomenon.[11]

Anti-neoplastic Effects on Colorectal Cancer Cells

In stark contrast to its role in healthy cells, butyrate exerts potent anti-cancer effects on colorectal cancer cells.[4][5]

2.2.1. Induction of Apoptosis

Numerous studies have demonstrated that butyrate can induce apoptosis in a variety of colorectal cancer cell lines.[12][13][14][15] This induction of programmed cell death is a critical mechanism by which butyrate eliminates cancerous cells.[12] Interestingly, this pro-apoptotic effect can occur through both p53-dependent and p53-independent pathways, suggesting a broad applicability in different genetic backgrounds of CRC.[12][13]

2.2.2. Promotion of Cell Cycle Arrest

Butyrate can halt the progression of the cell cycle in colorectal cancer cells, typically at the G1 phase.[16] This cell cycle arrest prevents the uncontrolled proliferation that is characteristic of cancer.[13]

2.2.3. Inhibition of Proliferation

The culmination of apoptosis induction and cell cycle arrest is a significant inhibition of colorectal cancer cell proliferation.[15][17] This anti-proliferative effect is a cornerstone of butyrate's tumor-suppressive activity.

The Role of the Warburg Effect in Dictating Butyrate's Function

A key explanation for the butyrate paradox lies in the distinct metabolic profiles of normal and cancerous colonocytes. Many cancer cells, including those in colorectal cancer, exhibit a phenomenon known as the "Warburg effect," where they preferentially utilize glycolysis for energy production even in the presence of oxygen.[2][4][5][18] This metabolic shift leads to a decreased reliance on mitochondrial β-oxidation, the pathway that metabolizes butyrate.[19][20] As a result, butyrate is not consumed as an energy source in cancer cells and instead accumulates intracellularly, where it can then exert its anti-cancer effects.[2][5][10]

Molecular Mechanisms Underpinning the Butyrate Paradox

Histone Deacetylase (HDAC) Inhibition: The Epigenetic Hub

One of the most well-characterized mechanisms of butyrate's anti-cancer activity is its function as a histone deacetylase (HDAC) inhibitor.[4][5][6][9][18][21][22]

3.1.1. Mechanism of HDAC Inhibition by Butyrate

HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which results in a more open chromatin conformation, making DNA more accessible to transcription factors and leading to changes in gene expression.[11][13]

3.1.2. Downstream Effects on Gene Expression

The inhibition of HDACs by butyrate leads to the altered expression of numerous genes involved in cell cycle regulation, apoptosis, and differentiation.[22] For example, butyrate has been shown to upregulate the expression of the cell cycle inhibitor p21.[23] It can also modulate the expression of pro-apoptotic proteins like BAX and caspases.[13]

Diagram: Butyrate-mediated HDAC Inhibition Pathway

Butyrate_HDAC_Inhibition Butyrate Butyrate HDAC HDAC Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Open Chromatin Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis GPR109A_Signaling Butyrate Butyrate GPR109A GPR109A Butyrate->GPR109A Activates Downstream_Signaling Downstream Signaling Cascade GPR109A->Downstream_Signaling Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inflammation Inflammation Downstream_Signaling->Inflammation Suppresses Tumor_Suppression Tumor Suppression Apoptosis->Tumor_Suppression Inflammation->Tumor_Suppression

Caption: Butyrate activates GPR109A, initiating downstream signaling that promotes apoptosis.

Metabolic Reprogramming in Cancer Cells

Butyrate can directly influence the metabolic landscape of colorectal cancer cells.

3.3.1. Butyrate's Impact on Glycolysis and the TCA Cycle

Butyrate has been shown to inhibit glucose metabolism in colorectal cancer cells by reducing the abundance of glucose transporters like GLUT1. [24][25]This suppression of glycolysis can starve cancer cells of the energy they need for rapid proliferation.

3.3.2. Targeting Pyruvate Kinase M2 (PKM2)

Recent studies have identified pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, as a direct binding target of butyrate. [17][26]Butyrate activates PKM2, which can reprogram cancer cell metabolism away from the Warburg effect and towards a more energetic metabolism, thereby inhibiting cell proliferation. [17][26]

Modulation of Key Signaling Pathways

Butyrate can interfere with several pro-survival signaling pathways that are often dysregulated in colorectal cancer.

3.4.1. Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is frequently hyperactivated in colorectal cancer. Butyrate can modulate this pathway, and in cells with hyperactive Wnt signaling, it can paradoxically enhance the signaling to a point that triggers apoptosis. [4] 3.4.2. mTOR/S6K1 Signaling

Butyrate has been shown to inhibit the mTOR/S6K1 signaling pathway, which is a central regulator of cell growth and proliferation. [15] 3.4.3. ERK1/2 Pathway

The ERK1/2 pathway is another important signaling cascade involved in cell survival and proliferation. Butyrate can decrease the phosphorylation and activation of ERK1/2 in colorectal cancer cells. [23]

Experimental Models and Methodologies to Investigate the Butyrate Paradox

In Vitro Models: Colorectal Cancer Cell Lines

A variety of human colorectal cancer cell lines are commonly used to study the effects of butyrate. [23][27] Table: Commonly used CRC cell lines and their characteristics

Cell LineOriginKey Characteristics
HCT116Human Colon Carcinomap53 wild-type, microsatellite unstable
HT-29Human Colon Adenocarcinomap53 mutant, can differentiate
Caco-2Human Colon AdenocarcinomaDifferentiates into enterocyte-like cells
SW480Human Colon Adenocarcinomap53 mutant, from primary tumor

4.1.2. Protocol: Cell Viability and Proliferation Assays

MTT Assay

  • Cell Seeding: Seed CRC cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of sodium butyrate (e.g., 0.5, 1, 2, 5, 10 mM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

4.1.3. Protocol: Apoptosis Assays

Annexin V/PI Staining

  • Cell Culture and Treatment: Culture and treat CRC cells with butyrate as described above.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

4.1.4. Protocol: Western Blotting for Key Signaling Proteins

  • Protein Extraction: Lyse butyrate-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, p21, p-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Models: Animal Studies

4.2.1. Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) Induced CRC Model

This model is commonly used to induce colitis-associated colorectal cancer in mice. [16][28]Butyrate can be administered orally or via enemas to assess its effects on tumor development and progression in this model. [28]

Diagram: Experimental Workflow for Studying the Butyrate Paradox

Butyrate_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines CRC Cell Lines (e.g., HCT116, HT-29) Butyrate_Treatment Butyrate Treatment (Dose- and Time-course) Cell_Lines->Butyrate_Treatment Viability_Assay Cell Viability/Proliferation (MTT, BrdU) Butyrate_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V, Caspase) Butyrate_Treatment->Apoptosis_Assay Mechanism_Study Mechanistic Studies (Western Blot, qPCR) Butyrate_Treatment->Mechanism_Study Animal_Model Animal Model (AOM/DSS, Xenograft) Butyrate_Admin Butyrate Administration (Oral, Rectal) Animal_Model->Butyrate_Admin Tumor_Analysis Tumor Assessment (Number, Size) Butyrate_Admin->Tumor_Analysis Microbiota_Analysis Microbiota Analysis (16S rRNA sequencing) Butyrate_Admin->Microbiota_Analysis Histo_Analysis Histological Analysis (H&E, IHC) Tumor_Analysis->Histo_Analysis

Sources

The Intestinal Barrier Fortified: A Technical Guide to Butyric Acid's Modulation of Tight Junctions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the intricate relationship between the short-chain fatty acid, butyric acid, and the fortification of the intestinal barrier. As the primary energy source for colonocytes, butyrate, a product of microbial fermentation of dietary fiber, plays a pivotal role in maintaining gut homeostasis.[1][2] Its influence extends to the regulation of the paracellular pathway, governed by the sophisticated network of tight junctions. This document will dissect the molecular mechanisms through which butyric acid enhances intestinal barrier function, detail validated experimental protocols to assess these effects, and provide a framework for leveraging this knowledge in therapeutic development.

The Intestinal Barrier: A Dynamic and Selective Gatekeeper

The intestinal epithelium constitutes a critical barrier, selectively permitting the absorption of nutrients while restricting the passage of harmful luminal antigens, microorganisms, and toxins.[3] This barrier function is principally maintained by intercellular protein complexes, with tight junctions (TJs) being the most apical and crucial component regulating paracellular permeability.[3][4] TJs are dynamic structures composed of transmembrane proteins, including claudins and occludin, which are linked to the actin cytoskeleton via scaffolding proteins like Zonula Occludens (ZO-1, ZO-2, ZO-3).[4][5] Disruption of this intricate network leads to increased intestinal permeability, a condition often referred to as "leaky gut," which is implicated in the pathogenesis of various inflammatory and autoimmune diseases.[6]

Butyric Acid: A Microbial Metabolite with Profound Barrier-Enhancing Properties

Butyric acid, and its salt form butyrate, has been extensively documented to enhance intestinal barrier function by targeting the expression and assembly of tight junction proteins.[6][7][8] This multifaceted regulation occurs through several key molecular pathways, providing multiple avenues for therapeutic intervention.

Key Mechanistic Pathways of Butyrate Action

Butyrate exerts its influence on intestinal epithelial cells through three primary mechanisms:

  • G-protein Coupled Receptor (GPCR) Activation: Butyrate is a natural ligand for several GPCRs, most notably GPR109A (also known as HCA2).[7] Activation of GPR109A in colonic epithelial cells has been shown to protect against colitis and is linked to the upregulation of tight junction proteins.[7][9] This signaling cascade can inhibit inflammation, a known disruptor of barrier integrity.[7][9] Butyrate also activates GPR41 and GPR43, which contribute to the restoration of the intestinal barrier.[10]

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of histone deacetylases.[11][12] By inhibiting HDACs, butyrate alters chromatin structure and gene expression, leading to the upregulation of genes encoding for tight junction proteins.[12][13] This epigenetic modification is a crucial aspect of butyrate's ability to fortify the intestinal barrier and exert anti-inflammatory effects.[11][14][15]

  • AMP-activated Protein Kinase (AMPK) Activation: Butyrate can activate AMPK, a central regulator of cellular energy metabolism.[8][16][17] Activated AMPK facilitates the assembly and proper localization of tight junction proteins, thereby enhancing barrier function.[8][16] Studies have shown that butyrate treatment increases the phosphorylation of AMPK, leading to improved tight junction integrity.[8][18]

The interplay of these pathways results in the increased expression and improved organization of key tight junction proteins, including Claudin-1, Occludin, and ZO-1, ultimately strengthening the intestinal barrier.[19][20][21]

Signaling Pathway of Butyrate's Action on Tight Junctions

Butyrate_Signaling cluster_mechanisms Mechanisms of Action cluster_cellular_effects Cellular Effects cluster_outcome Functional Outcome Butyrate Butyric Acid GPR GPR109A/GPR41/GPR43 Activation Butyrate->GPR HDAC HDAC Inhibition Butyrate->HDAC AMPK_node AMPK Activation Butyrate->AMPK_node Gene_Expression Altered Gene Expression GPR->Gene_Expression HDAC->Gene_Expression TJ_Assembly TJ Protein Assembly & Localization AMPK_node->TJ_Assembly TJ_Proteins ↑ Claudins, Occludin, ZO-1 Gene_Expression->TJ_Proteins Barrier_Function Enhanced Intestinal Barrier Function TJ_Assembly->Barrier_Function TJ_Proteins->Barrier_Function

Caption: Butyrate's multi-pronged regulation of intestinal tight junctions.

Methodologies for Assessing Butyrate's Impact on Intestinal Barrier Function

To rigorously evaluate the effects of butyric acid on intestinal barrier integrity, a combination of in vitro and ex vivo models and techniques is essential. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with well-defined tight junctions, is a widely used and accepted in vitro model.[22]

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative measure of the electrical resistance across a cellular monolayer and is a reliable indicator of tight junction integrity.[6] An increase in TEER reflects a tightening of the paracellular pathway.

  • Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture until a confluent monolayer is formed (typically 18-21 days).[23]

  • Butyrate Treatment: Introduce sodium butyrate at desired concentrations (e.g., 1-8 mM) to the apical and/or basolateral compartments.[6][18] Include a vehicle control.

  • TEER Measurement: At specified time points, measure the electrical resistance using an epithelial volt/ohm meter.

  • Data Normalization: Subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².

  • Causality Check: The inclusion of specific inhibitors for GPR109A, HDACs, or AMPK can help elucidate the primary signaling pathway responsible for the observed changes in TEER. For instance, co-treatment with an AMPK inhibitor should attenuate the butyrate-induced increase in TEER if AMPK is the primary mediator.[16]

Experimental Workflow: TEER Measurement

TEER_Workflow A 1. Seed Caco-2 cells on permeable supports B 2. Culture to confluence (18-21 days) A->B C 3. Treat with Sodium Butyrate (and controls/inhibitors) B->C D 4. Measure resistance with volt/ohm meter at time points C->D E 5. Normalize data (Ω·cm²) D->E F 6. Analyze and compare TEER values E->F

Caption: Step-by-step workflow for assessing TEER.

Paracellular Permeability Assay

This assay measures the flux of non-metabolizable molecules of varying sizes across the cell monolayer, providing a direct assessment of paracellular permeability.

  • Cell Culture and Treatment: Prepare Caco-2 monolayers on permeable supports and treat with butyrate as described for TEER measurements.

  • Tracer Addition: Add a fluorescently labeled tracer, such as fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa), to the apical chamber.[24][25]

  • Sampling: At various time points, collect samples from the basolateral chamber.

  • Quantification: Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the flux of the tracer across the monolayer. A decrease in Papp indicates reduced paracellular permeability.

  • Self-Validation: The use of tracers with different molecular weights can provide insights into the size-selectivity of the paracellular pathway modulation by butyrate.

Immunofluorescence Staining of Tight Junction Proteins

This technique allows for the visualization of the localization and organization of tight junction proteins at the cell-cell junctions.

  • Cell Culture and Treatment: Grow Caco-2 cells on glass coverslips or chamber slides and treat with butyrate.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to intracellular epitopes.[26][27]

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., bovine serum albumin or normal goat serum).[27]

  • Primary Antibody Incubation: Incubate the cells with primary antibodies specific for tight junction proteins (e.g., anti-ZO-1, anti-occludin, anti-claudin-1).[28][29]

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies that recognize the primary antibody.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium and visualize using confocal microscopy.[29]

  • Causality and Integrity: A continuous and well-defined "chicken-wire" staining pattern at the cell borders indicates intact tight junctions. Butyrate treatment is expected to enhance the intensity and continuity of this staining.[4]

Western Blotting for Tight Junction Protein Expression

Western blotting is used to quantify the total cellular expression levels of tight junction proteins.

  • Cell Lysis: Lyse the butyrate-treated Caco-2 cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[30]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[30]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against the tight junction proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression. An increase in the normalized band intensity for tight junction proteins following butyrate treatment would confirm its upregulatory effect.

Data Presentation and Interpretation

Table 1: Representative Data on the Effect of Sodium Butyrate on Intestinal Barrier Function in Caco-2 Cells
ParameterControl2 mM Sodium Butyrate8 mM Sodium ButyrateSource
TEER (Ω·cm²) 350 ± 25550 ± 30700 ± 40Fictional, representative data
FITC-Dextran Papp (10⁻⁶ cm/s) 1.5 ± 0.20.8 ± 0.10.5 ± 0.1Fictional, representative data
ZO-1 Protein Expression (relative to control) 1.01.8 ± 0.22.5 ± 0.3Fictional, representative data
Occludin Protein Expression (relative to control) 1.01.5 ± 0.12.1 ± 0.2Fictional, representative data

*p < 0.05 compared to control. Data are presented as mean ± standard deviation.

Conclusion and Future Directions

Butyric acid stands out as a key microbial metabolite that reinforces the intestinal barrier through the intricate regulation of tight junction protein expression and assembly. The multifaceted mechanisms involving GPCR activation, HDAC inhibition, and AMPK signaling underscore the therapeutic potential of butyrate and butyrate-producing probiotics in conditions associated with compromised intestinal permeability. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the barrier-enhancing properties of novel compounds and formulations. Future research should focus on translating these in vitro findings into clinical applications, exploring targeted delivery systems for butyrate to the colon, and further elucidating the complex interplay between the gut microbiota, their metabolites, and intestinal barrier function in health and disease.[31][32][33]

References

  • ResearchGate. (n.d.). Butyric acid maintains the integrity of the intestinal barrier by... Retrieved from [Link]

  • Banasiewicz, T., Borycka-Kiciak, K., & Kiciak, A. (2020). Butyric acid in functional constipation. Przeglad Gastroenterologiczny, 15(2), 113–117. Retrieved from [Link]

  • Zhou, Y., Chen, J., Wang, Y., Wang, Y., & Liu, J. (2018). Sodium Butyrate Attenuates Diarrhea in Weaned Piglets and Promotes Tight Junction Protein Expression in Colon in a GPR109A-Dependent Manner. Cellular Physiology and Biochemistry, 47(6), 2482–2494. Retrieved from [Link]

  • Liu, Z., Jiang, Y., Fan, Q., & Wang, Y. (2025). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. Journal of Inflammation Research, 18, 43–58. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Li, Q., & Zhang, X. (2024). Butyric acid alleviates LPS-induced intestinal mucosal barrier damage by inhibiting the RhoA/ROCK2/MLCK signaling pathway in Caco2 cells. PLOS ONE, 19(12), e0298717. Retrieved from [Link]

  • van der Hee, B., van Schaik, F. B., van der Veen, S., van den Brink, E., & Jeurink, P. V. (2022). Butyrate Prevents Induction of CXCL10 and Non-Canonical IRF9 Expression by Activated Human Intestinal Epithelial Cells via HDAC Inhibition. International Journal of Molecular Sciences, 23(7), 3894. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Butyrate enhanced the expression of tight junction proteins in the... Retrieved from [Link]

  • biocrates life sciences ag. (2024, June 12). Butyric acid - A vital short-chain fatty acid for gut health and metabolic wellness. Retrieved from [Link]

  • Peng, L., Li, Z. R., Green, R. S., Holzman, I. R., & Lin, J. (2009). Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers. The Journal of Nutrition, 139(9), 1619–1625. Retrieved from [Link]

  • Van den Abbeele, P., Taminiau, B., Daube, G., & Van de Wiele, T. (2021). Acute Effects of Butyrate on Induced Hyperpermeability and Tight Junction Protein Expression in Human Colonic Tissues. Nutrients, 13(11), 3804. Retrieved from [Link]

  • BiCell Scientific®. (n.d.). Protocol for Staining Tight Junction Protein. Retrieved from [Link]

  • Peng, L., Li, Z. R., Green, R. S., Holzman, I. R., & Lin, J. (2009). Butyrate enhances the intestinal barrier by facilitating tight junction assembly via activation of AMP-activated protein kinase in Caco-2 cell monolayers. Scholars Portal. Retrieved from [Link]

  • van der Hee, B., van Schaik, F. B., van der Veen, S., van den Brink, E., & Jeurink, P. V. (2025). Acute effects of butyrate on intestinal permeability in patients with irritable bowel syndrome assessed by a novel colonoscopy research model. Gut Microbes, 17(1), 2545414. Retrieved from [Link]

  • Li, Y., Liu, Z., Liu, J., Zhang, Y., & Liu, Z. (2022). Neuroprotective Effects of Sodium Butyrate and Monomethyl Fumarate Treatment through GPR109A Modulation and Intestinal Barrier Restoration on PD Mice. Journal of Immunology Research, 2022, 9843335. Retrieved from [Link]

  • Kumar, G., & Loane, D. J. (2018). Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression. Bio-protocol, 8(21), e3063. Retrieved from [Link]

  • Antunes, F., Andrade, F., & Ferreira, D. (2023). Complexification of In Vitro Models of Intestinal Barriers, A True Challenge for a More Accurate Alternative Approach. Pharmaceutics, 15(2), 597. Retrieved from [Link]

  • Bischoff, S. C., Barbara, G., Buurman, W., Ockhuizen, T., Schulzke, J. D., Serino, M., Tilg, H., Watson, A., & Wells, J. M. (2014). The Intestinal Barrier and Current Techniques for the Assessment of Gut Permeability. Cellular and Molecular Gastroenterology and Hepatology, 1(5), 509–527. Retrieved from [Link]

  • ResearchGate. (n.d.). Butyrate treatment affects AMPK signaling. (A–C) Representative... Retrieved from [Link]

  • Li, M., Gao, F., & Zhang, Y. (2024). A Review of Nutritional Regulation of Intestinal Butyrate Synthesis: Interactions Between Dietary Polysaccharides and Proteins. Foods, 13(3), 427. Retrieved from [Link]

  • Thongchai, W., Sam-ang, P., & Phummisri, P. (2025). An In Vitro Cell Model of Intestinal Barrier Function Using a Low-Cost 3D-Printed Transwell Device and Paper-Based Cell Membrane. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunofluorescence staining of tight junction proteins. (A) Protocol... Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting for tight junction proteins from A 42 treated cells.... Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Effectiveness of a Butyrate Formulation and Butyrate + Polyphenol Formulation on Gut Health, Permeability and Associated Symptoms. Retrieved from [Link]

  • Chang, P. V., Hao, L., Offermanns, S., & Medzhitov, R. (2014). The microbial metabolite butyrate regulates intestinal macrophage function via histone deacetylase inhibition. Proceedings of the National Academy of Sciences, 111(6), 2247–2252. Retrieved from [Link]

  • JoVE. (n.d.). Measuring Intestinal Barrier Permeability by Detecting Flux of Fluorescent Tracers Across Human Colonoid Monolayers. Retrieved from [Link]

  • Adell, E., Gallego, L., & Jiménez-Trigo, J. A. (2021). Assessing Intestinal Health. In Vitro and Ex vivo Gut Barrier Models of Farm Animals: Benefits and Limitations. Frontiers in Veterinary Science, 8, 780231. Retrieved from [Link]

  • Bischoff, S. C., Barbara, G., Buurman, W., Ockhuizen, T., Schulzke, J. D., Serino, M., Tilg, H., Watson, A., & Wells, J. M. (n.d.). Biomarkers for assessment of intestinal permeability in clinical practice. American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved from [Link]

  • Mirza, Z., & Sharma, S. (2024). Beyond the Gut: Unveiling Butyrate's Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review. Cureus, 16(1), e52945. Retrieved from [Link]

  • Kim, D. H., Park, J. W., & Kim, J. E. (2021). Regulation of Butyrate-Induced Resistance through AMPK Signaling Pathway in Human Colon Cancer Cells. International Journal of Molecular Sciences, 22(21), 11840. Retrieved from [Link]

  • Szászi, K., & Suszták, K. (2020). Immunofluorescent Staining of Claudin-2 in Cultured Kidney Tubular Cells. Bio-protocol, 10(14), e3688. Retrieved from [Link]

  • Canani, R. B., Di Costanzo, M., & Leone, L. (2011). Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease. Alimentary Pharmacology & Therapeutics, 33(7), 750–761. Retrieved from [Link]

  • Feng, Y., Wang, Y., Wang, P., Huang, Y., & Wang, F. (2018). Microbial-derived Butyrate Promotes Epithelial Barrier Function Through IL-10 Receptor-dependent Repression of Claudin-2. Journal of Biological Chemistry, 293(42), 16367–16376. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Emerging advances in intestinal models for in vitro preclinical research. Retrieved from [Link]

  • protocols.io. (2019, February 25). Ex vivo assessment of barrier function-gut permeability. Retrieved from [Link]

  • van der Hee, B., van Schaik, F. B., van der Veen, S., van den Brink, E., & Jeurink, P. V. (2025). Acute effects of butyrate on intestinal permeability in patients with irritable bowel syndrome assessed by a novel colonoscopy research model. Gut Microbes, 17(1), 2545414. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of butyrate and histone deacetylase (HDAC) inhibitor... Retrieved from [Link]

  • ResearchGate. (n.d.). Butyrate inhibits epithelial HDAC activity in the intestine a, IEC HDAC... Retrieved from [Link]

  • JoVE. (2022, August 4). Approaches To Determine Intestinal Epithelial Cell Permeability l Protocol Preview. Retrieved from [Link]

  • Thongchai, W., Sam-ang, P., & Phummisri, P. (2025). An In Vitro Cell Model of Intestinal Barrier Function Using a Low-Cost 3D-Printed Transwell Device and Paper-Based Cell Membrane. ACS Omega. Retrieved from [Link]

  • Ghosh, A., & Seshadri, S. (2023). Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics. Frontiers in Microbiology, 14, 1113186. Retrieved from [Link]

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Butyric Acid in Metabolic Syndrome: Mechanistic Pathways and Translational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploratory Studies on Butyric Acid and Metabolic Syndrome Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Short-Chain Fatty Acid Paradox

Butyric acid (butyrate), a four-carbon short-chain fatty acid (SCFA) produced by bacterial fermentation of dietary fibers, has emerged as a pleiotropic modulator of metabolic syndrome (MetS).[1] While epidemiological data consistently link high SCFA-producing microbiota with lean phenotypes, direct therapeutic application faces a "translational paradox": robust efficacy in rodent models often fails to replicate in human clinical trials due to pharmacokinetics (PK) and delivery site specificity.

This guide dissects the dual mechanistic nature of butyrate—acting as both a G-protein coupled receptor (GPCR) agonist and a Histone Deacetylase (HDAC) inhibitor. It provides actionable experimental frameworks for validating these pathways, emphasizing the shift from simple oral salts (Sodium Butyrate) to colonic-targeted delivery systems (e.g., Tributyrin, HAMSAB).

Mechanistic Landscape: Signaling & Epigenetics

To develop effective butyrate-based therapeutics, researchers must distinguish between its cell-surface receptor activity and its intracellular epigenetic modulation.

GPCR Activation (The Immediate Response)

Butyrate activates FFAR2 (GPR43) and FFAR3 (GPR41) on intestinal L-cells and adipocytes.

  • GPR43 Signaling: Couples primarily to Gq/11 and Gi/o. In L-cells, Gq activation triggers intracellular

    
     release, stimulating the exocytosis of Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY).
    
  • Metabolic Impact: GLP-1 enhances glucose-dependent insulin secretion (GSIS), while PYY signals satiety via the vagus nerve (gut-brain axis).

HDAC Inhibition (The Long-Term Reprogramming)

Intracellularly, butyrate acts as a class I/II HDAC inhibitor (


 mM).
  • Mitochondrial Biogenesis: Inhibition of HDAC3 prevents the deacetylation (inactivation) of PGC-1

    
    . Acetylated PGC-1
    
    
    
    acts as a co-activator for PPAR
    
    
    , driving the transcription of Ucp1 and Cpt1a, thereby promoting fatty acid oxidation and thermogenesis in brown adipose tissue (BAT).
  • Anti-inflammation: Inhibition of HDACs prevents the proteasomal degradation of I

    
    B, keeping NF-
    
    
    
    B sequestered and reducing pro-inflammatory cytokine release (TNF-
    
    
    , IL-6).
Pathway Visualization

Butyrate_Signaling cluster_GPCR Cell Surface (GPCR) cluster_Epigenetic Nucleus (Epigenetic) Butyrate Butyrate (Ligand) GPR43 GPR43 (FFAR2) Butyrate->GPR43 Agonist Binding HDAC HDAC 1/3 Inhibition Butyrate->HDAC Transport via MCT1 Ca_Influx Intracellular Ca2+ Increase GPR43->Ca_Influx Gq Pathway GLP1_Sec GLP-1 Secretion (L-Cells) Ca_Influx->GLP1_Sec Exocytosis Insulin Insulin Sensitivity GLP1_Sec->Insulin Pancreas PGC1a PGC-1α Acetylation (Activation) HDAC->PGC1a Prevents Deacetylation Mito_Bio Mitochondrial Biogenesis (UCP1, CPT1A) PGC1a->Mito_Bio Transcription Energy_Exp Energy Expenditure Mito_Bio->Energy_Exp Adipose/Muscle

Figure 1: Dual signaling mechanism of butyrate via GPR43 activation (surface) and HDAC inhibition (nuclear).

Preclinical Experimental Framework

To rigorously evaluate butyrate derivatives, researchers should utilize a tiered screening approach.

Phase I: In Vitro Potency Screening (GLP-1 Secretion)

Objective: Determine the


 of novel butyrate formulations for incretin release.
Cell Model:  NCI-H716 (human) or STC-1 (murine) enteroendocrine cells.

Detailed Protocol:

  • Preparation: Seed NCI-H716 cells at

    
     cells/well in 24-well plates coated with Matrigel (to induce adherence). Culture in RPMI-1640 + 10% FBS for 48 hours.
    
  • Starvation: Replace media with Krebs-Ringer Bicarbonate (KRB) buffer (containing 0.2% BSA) for 2 hours to normalize basal secretion.

  • Treatment:

    • Control: KRB buffer only.

    • Positive Control: PMA (1

      
      M) or Forskolin (10 
      
      
      
      M).
    • Experimental: Sodium Butyrate (0.1 mM – 10 mM dose curve).

    • Critical Step: Add a DPP-4 inhibitor (e.g., Sitagliptin 10

      
      M) to all wells to prevent GLP-1 degradation.
      
  • Incubation: Incubate for 2 hours at 37°C / 5%

    
    .
    
  • Quantification: Collect supernatant. Centrifuge at 1000

    
     g for 5 min to remove debris. Assay active GLP-1 using an ELISA kit (e.g., Millipore or Meso Scale Discovery for high sensitivity).
    
  • Validation: Cell viability must be confirmed via MTT or CellTiter-Glo to ensure reduced secretion isn't due to toxicity.

Phase II: In Vivo Metabolic Profiling

Objective: Assess systemic insulin sensitization and energy expenditure. Model: C57BL/6J mice on High-Fat Diet (60% kcal fat).

Experimental Workflow:

Study_Design cluster_Groups Treatment Groups (8 Weeks) Start C57BL/6J Mice (n=40) Induction HFD Induction (8 Weeks) Start->Induction Random Randomization (Based on Body Weight) Induction->Random G1 Vehicle (PBS) Random->G1 G2 Na-Butyrate (400 mg/kg Oral) Random->G2 G3 Tributyrin (Dietary 5% w/w) Random->G3 Endpoints Endpoints: - OGTT/ITT - CLAMS (Metabolic Cage) - 16S Sequencing G1->Endpoints G2->Endpoints G3->Endpoints

Figure 2: Preclinical study design comparing oral salts vs. dietary prodrugs in diet-induced obesity.

Data Synthesis & Comparative Analysis

The following table synthesizes data from key pivotal studies, highlighting the efficacy gap between administration routes.

Table 1: Comparative Efficacy of Butyrate Formulations in Metabolic Syndrome

ParameterSodium Butyrate (Oral Solution)Tributyrin (Dietary Prodrug)HAMSAB (Resistant Starch)Mechanism/Note
Half-Life (

)
< 5 mins (Rapid absorption in stomach)Sustained (Hydrolysis in small intestine)Prolonged (Colonic fermentation)PK is the primary limiter for oral salts.
GLP-1 Induction Transient spikeModerate, sustainedHigh, sustainedColonic L-cells require local luminal stimulation.
Insulin Sensitivity (HOMA-IR) Variable (Effective in lean, less in MetS)Significant reductionSignificant reductionDependent on sustained HDAC inhibition in peripheral tissues.
Hepatic Steatosis Minimal effectReduced triglyceride accumulationReducedTributyrin delivers butyrate directly to the portal vein.
Human Dose Equivalent 4g/day (High pill burden)N/A (Food additive)20-40g/day (Fiber)High sodium load in salts is a cardiovascular risk.

Translational Challenges & Clinical Perspectives

The Pharmacokinetic Barrier

Oral sodium butyrate is absorbed via SMCT1 (SLC5A8) in the upper gastrointestinal tract, preventing it from reaching the distal colon where the highest density of L-cells (GPR43+) resides.

  • Solution: Use Tributyrin (a triglyceride of 3 butyrate molecules) or Colonic-Coated Beads to bypass the stomach/duodenum.

The "Responder" Effect

Clinical trials indicate that baseline microbiome composition predicts efficacy. Subjects with low baseline Faecalibacterium prausnitzii (a major butyrate producer) respond better to fiber supplementation (HAMSAB) than those with high baseline levels, suggesting a "saturation point" for butyrate signaling.

Safety Signal

A recent trial noted increased blood pressure in hypertensive subjects taking oral sodium butyrate. This is likely due to the sodium load (approx. 0.8g Na+ per 4g dose) rather than the butyrate itself.

  • Recommendation: Drug development should focus on calcium/magnesium salts or esterified forms to mitigate cardiovascular risk.

References

  • Canfora, E. E., et al. (2015).[1] "Metabolic effects of colonic propionate and butyrate in humans." Scientific Reports. [Link]

  • Tolhurst, G., et al. (2012). "Short-chain fatty acids stimulate glucagon-like peptide-1 secretion via the G-protein-coupled receptor FFAR2."[2] Diabetes. [Link]

  • Gao, Z., et al. (2009).[1] "Butyrate improves insulin sensitivity and increases energy expenditure in mice." Diabetes. [Link]

  • Bouter, K. E., et al. (2018).[1] "Differential metabolic effects of oral butyrate treatment in lean versus metabolic syndrome subjects." Clinical and Translational Gastroenterology. [Link]

  • Verhaar, B. J. H., et al. (2024). "Clinical Trial Evidence of the Gut Microbial Metabolite Butyrate in Hypertension." Hypertension. [Link][3]

  • McNelis, J. C., et al. (2015). "Short Chain Fatty Acids Enhance Mitochondrial Function in Adipocytes." Scientific Reports. [Link]

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The influence of butyric acid on T-cell differentiation and function

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development & Immunology

Executive Summary

Butyric acid (Butyrate), a short-chain fatty acid (SCFA) derived from microbial fermentation, acts as a critical checkpoint in T-cell fate determination.[1][2][3][4][5] For researchers and drug developers, butyrate represents a dual-mechanism pharmacophore: it functions simultaneously as a G-protein coupled receptor (GPCR) ligand (specifically FFAR2/GPR43) and a Histone Deacetylase (HDAC) inhibitor .

This guide dissects the molecular causality of butyrate’s influence on T-cell differentiation, specifically the induction of Foxp3+ Regulatory T cells (Tregs) and the metabolic reprogramming of CD8+ Memory T cells. It provides validated protocols and mechanistic visualizations to support experimental design in immunomodulatory therapeutics.

Part 1: Mechanistic Architecture

The "Dual-Key" Signaling System

Butyrate does not act through a single pathway. Its influence on T-cell function depends on cellular entry and compartmentalization.

  • Surface Signaling (The Sensor): Butyrate binds to GPR43 (FFAR2) and GPR109A on the cell surface. In colonic Tregs, this interaction is crucial for cellular homeostasis and sensing the microbial environment (Smith et al., 2013).

  • Intracellular Epigenetics (The Effector): Via MCT1 (SLC16A1) transporters, butyrate enters the cytoplasm and nucleus. Here, it inhibits Class I and II HDACs.[6] This prevents the deacetylation of histone H3 at the Foxp3 locus, specifically at Conserved Non-coding Sequence 1 (CNS1) , locking the cell into a regulatory phenotype (Furusawa et al., 2013; Arpaia et al., 2013).

Visualization: The Butyrate Signaling Topology

The following diagram illustrates the bifurcation of butyrate signaling upon T-cell contact.

Butyrate_Signaling Butyrate_Ext Extracellular Butyrate (Microbial Origin) GPR43 GPR43 / FFAR2 (Surface Receptor) Butyrate_Ext->GPR43 Ligand Binding MCT1 MCT1 Transporter (SLC16A1) Butyrate_Ext->MCT1 Transport Butyrate_Int Intracellular Butyrate MCT1->Butyrate_Int Influx Cytoplasm Cytoplasm Mitochondria Mitochondria (Beta-Oxidation) Butyrate_Int->Mitochondria Metabolic Fuel (Acetyl-CoA) HDAC HDAC Inhibition (Class I/II) Butyrate_Int->HDAC Inhibition Nucleus Nucleus HistoneH3 Histone H3 Acetylation (K27ac) HDAC->HistoneH3 Prevents Deacetylation Foxp3_Locus Foxp3 Locus (CNS1 Enhancer) HistoneH3->Foxp3_Locus Chromatin Opening Treg_Diff Treg Differentiation (Anti-inflammatory) Foxp3_Locus->Treg_Diff Transcription

Caption: Figure 1: Bifurcated signaling of Butyrate via GPR43 activation and MCT1-mediated HDAC inhibition driving Foxp3 expression.

Part 2: T-Cell Subset Differentiation

Butyrate acts as a "context-dependent" modulator. Its effect varies significantly between CD4+ and CD8+ lineages.

CD4+ Regulatory T Cells (Tregs)

The induction of peripheral Tregs (pTregs) is the most validated therapeutic application of butyrate.

  • Mechanism: Butyrate increases acetylation of histone H3 at lysine 27 (H3K27ac) at the promoter and CNS1 enhancer of the Foxp3 gene.

  • Outcome: This epigenetic modification renders the Foxp3 locus accessible to transcription factors (like Smad3 downstream of TGF-β), significantly enhancing Treg differentiation efficiency compared to TGF-β alone.

  • Therapeutic Relevance: Strategies for IBD (Inflammatory Bowel Disease) focus on delivering butyrate to the colon to restore Treg/Th17 balance.

CD8+ Cytotoxic T Cells (Memory vs. Effector)

Recent findings (Bachem et al., 2019) have shifted the paradigm for CD8+ cells.

  • Metabolic Rewiring: Activated CD8+ T cells typically rely on glycolysis (Warburg effect). Butyrate forces a metabolic switch, uncoupling the TCA cycle from glycolysis and fueling oxidative phosphorylation (OXPHOS) via fatty acid catabolism.[2]

  • The Trade-off: This metabolic shift suppresses immediate effector functions (IFN-γ production) but enhances long-term memory potential (Tmem).

  • Implication: In Cancer Immunotherapy (e.g., CAR-T), exposure to butyrate during ex vivo expansion may produce cells with superior persistence, even if immediate cytotoxicity is lower.

Data Summary: Butyrate Effects by Cell Type
Cell TypePrimary MechanismPhysiological EffectClinical Consequence
Treg (Foxp3+) HDACi @ Foxp3 CNS1Increased differentiation & stabilityAnti-inflammatory (IBD, Colitis)
CD8+ Effector mTOR suppressionReduced IFN-γ/Granzyme BReduced acute cytotoxicity
CD8+ Memory Metabolic Switch (OXPHOS)Enhanced survival & memory formationImproved CAR-T persistence
Th1/Th17 HDACi (IL-6/IL-12 suppression)Reduced proliferationDampened Autoimmunity

Part 3: Experimental Protocols

Protocol A: In Vitro Treg Differentiation Assay

Standardized for murine naïve CD4+ T cells.

Rationale: This protocol validates the HDAC inhibitory capacity of a drug candidate or butyrate formulation by measuring Foxp3 induction efficiency.

Reagents & Setup
  • Basal Media: RPMI 1640 + 10% FBS + 50 µM β-mercaptoethanol.

  • Isolation: Naïve CD4+ T cells (CD4+CD62L+CD44loCD25-).

  • Activation: Anti-CD3 (2 µg/mL) and Anti-CD28 (1 µg/mL) plate-bound.

  • Butyrate Stock: 500 mM Sodium Butyrate in PBS (pH adjusted to 7.4). Critical: Butyric acid is volatile and acidic; always use the sodium salt and verify pH.

Step-by-Step Workflow
  • Plate Preparation: Coat 96-well flat-bottom plates with anti-CD3/CD28 in PBS overnight at 4°C. Wash 2x with PBS.

  • Seeding: Plate 1x10^5 naïve CD4+ T cells per well in 200 µL media.

  • Differentiation Cocktail (The Variable):

    • Control (Th0): IL-2 (100 U/mL) only.

    • Treg (Standard): IL-2 (100 U/mL) + TGF-β1 (2 ng/mL).

    • Treg + Butyrate:[1][3][7][8] IL-2 + TGF-β1 + Sodium Butyrate (100 µM - 1 mM) .

  • Incubation: Culture for 72–96 hours at 37°C, 5% CO2.

  • Analysis: Harvest cells. Stain for surface CD4 and CD25. Fix/Permeabilize (using Foxp3 transcription factor buffer set). Stain for intracellular Foxp3.

  • Success Metric: The Treg + Butyrate condition should show a 1.5x to 2x fold increase in Foxp3+ MFI (Mean Fluorescence Intensity) compared to Treg (Standard).

Protocol B: CD8+ Memory Potential Assay

Based on Bachem et al. (2019).[2]

Rationale: To assess if a compound enhances memory formation for adoptive cell therapy.

  • Activation: Activate CD8+ T cells with antigen/CD3/CD28 for 2 days.

  • Treatment: Remove activation signal. Culture in IL-15 (survival cytokine) +/- Butyrate (500 µM) for 4 days.

  • Metabolic Flux Analysis (Seahorse): Measure Oxygen Consumption Rate (OCR). Butyrate-treated cells should show significantly higher Spare Respiratory Capacity (SRC).

  • Re-challenge: Restimulate cells. Butyrate-treated cells should exhibit superior secondary expansion.

Part 4: Workflow Visualization

The following decision tree guides the experimental design for researchers investigating SCFA effects.

Experimental_Workflow Start Start: T-Cell Isolation Type Select Cell Type Start->Type CD4 CD4+ Naïve Type->CD4 Immune Tolerance CD8 CD8+ Cytotoxic Type->CD8 Cancer Immunotherapy Assay_Treg Assay: Treg Induction (Epigenetics) CD4->Assay_Treg + TGF-β & Butyrate Assay_Mem Assay: Memory Potential (Metabolism) CD8->Assay_Mem + IL-15 & Butyrate Readout_1 Flow Cytometry: Foxp3 / CD25 Assay_Treg->Readout_1 Readout_2 Seahorse Analysis: OCR / ECAR Assay_Mem->Readout_2

Caption: Figure 2: Decision matrix for selecting experimental workflows based on T-cell lineage and therapeutic intent.

References

  • Furusawa, Y., et al. (2013).[1][3][9][10][11][12] Commensal microbe-derived butyrate induces the differentiation of colonic regulatory T cells.[1][7] Nature, 504, 446–450.[1][3][5][9][10][11][12] [Link]

  • Arpaia, N., et al. (2013).[3][5][13][14] Metabolites produced by commensal bacteria promote peripheral regulatory T-cell generation.[1][3][6][8][12][14] Nature, 504, 451–455.[3][5][11] [Link][3][5]

  • Smith, P. M., et al. (2013).[13][14] The microbial metabolites, short-chain fatty acids, regulate colonic Treg cell homeostasis.[1][3][6][9][10][11][13][14] Science, 341(6145), 569-573.[3][14][15] [Link]

  • Bachem, A., et al. (2019).[2] Microbiota-Derived Short-Chain Fatty Acids Promote the Memory Potential of Antigen-Activated CD8+ T Cells.[2][16][17] Immunity, 51(2), 285-297.[2] [Link][18]

  • Luu, M., et al. (2021). Microbial short-chain fatty acids modulate CD8+ T cell responses and improve adoptive immunotherapy for cancer.[16][17] Nature Communications, 12, 4077. [Link]

Sources

The Pivotal Role of Butyrate in Colonocyte Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of butyrate metabolism as the primary energy source for colonocytes. We delve into the intricate molecular pathways, from cellular uptake to mitochondrial β-oxidation and its integration with the Krebs cycle. This document further elucidates the multifaceted regulatory mechanisms governing butyrate utilization, including the profound influence of PPAR-γ signaling and histone deacetylase (HDAC) inhibition. A comparative analysis of butyrate metabolism in healthy versus cancerous colonocytes highlights the phenomenon known as the "butyrate paradox." Detailed experimental protocols for the isolation of primary colonocytes and the quantification of butyrate oxidation are provided to equip researchers with the practical knowledge to investigate this critical area of gut health and disease.

Introduction: Butyrate as the Cornerstone of Colonic Bioenergetics

The colonic epithelium is a rapidly proliferating tissue with high energy demands. While many cells in the body rely on glucose as their primary fuel, colonocytes have a unique metabolic preference for the short-chain fatty acid (SCFA), butyrate.[1] Produced by the microbial fermentation of dietary fibers in the colonic lumen, butyrate serves as the principal energy substrate for these specialized epithelial cells, providing an estimated 70-80% of their energy requirements.[2][3][4] This singular reliance on a microbial metabolite underscores the symbiotic relationship between the gut microbiota and host intestinal health. A comprehensive understanding of butyrate metabolism is therefore paramount for researchers and drug development professionals investigating a spectrum of gastrointestinal diseases, including inflammatory bowel disease (IBD) and colorectal cancer.

The Metabolic Journey of Butyrate: From Lumen to ATP

The conversion of luminal butyrate into cellular energy is a multi-step process involving cellular uptake, activation, and mitochondrial catabolism.

Cellular Uptake: Crossing the Apical Membrane

Butyrate, existing predominantly as an anion at the physiological pH of the colon, requires specialized transporters to enter the colonocyte. The primary carriers responsible for this uptake are the monocarboxylate transporter 1 (MCT1) and the sodium-coupled monocarboxylate transporter 1 (SMCT1), both located on the apical membrane of colonocytes.[1]

Mitochondrial β-Oxidation: The Core Catabolic Pathway

Once inside the colonocyte, butyrate is transported into the mitochondrial matrix where it undergoes β-oxidation, a cyclical four-step process that systematically shortens the fatty acid chain to produce acetyl-CoA, NADH, and FADH₂.[5][6]

The key enzymatic steps in the β-oxidation of butyrate are:

  • Activation: Butyrate is first activated to its thioester derivative, butyryl-CoA, by the enzyme acyl-CoA synthetase short-chain family member 2 (ACSS2) in an ATP-dependent reaction.[7]

  • Dehydrogenation: Butyryl-CoA is then oxidized by short-chain acyl-CoA dehydrogenase (SCAD), a flavin adenine dinucleotide (FAD)-dependent enzyme, to form crotonyl-CoA. This reaction generates one molecule of FADH₂.[8][9]

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of crotonyl-CoA, yielding β-hydroxybutyryl-CoA.

  • Dehydrogenation: β-hydroxyacyl-CoA dehydrogenase oxidizes β-hydroxybutyryl-CoA to acetoacetyl-CoA, reducing a molecule of NAD⁺ to NADH.

  • Thiolysis: Finally, β-ketothiolase cleaves acetoacetyl-CoA with the addition of another CoA molecule, producing two molecules of acetyl-CoA.

This cycle effectively converts one molecule of butyrate into two molecules of acetyl-CoA, one NADH, and one FADH₂.

Butyrate_Metabolism Figure 1: Butyrate Metabolic Pathway in Colonocytes cluster_cofactors1 cluster_cofactors2 cluster_cofactors3 cluster_cofactors4 Butyrate_Lumen Butyrate (Lumen) MCT1 MCT1/SMCT1 Butyrate_Lumen->MCT1 Transport Butyrate_Cytosol Butyrate (Cytosol) Butyryl_CoA Butyryl-CoA Butyrate_Cytosol->Butyryl_CoA Activation Crotonyl_CoA Crotonyl-CoA Butyryl_CoA->Crotonyl_CoA Dehydrogenation Beta_Hydroxybutyryl_CoA β-Hydroxybutyryl-CoA Crotonyl_CoA->Beta_Hydroxybutyryl_CoA Hydration Acetoacetyl_CoA Acetoacetyl-CoA Beta_Hydroxybutyryl_CoA->Acetoacetyl_CoA Dehydrogenation Acetyl_CoA 2x Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Thiolysis TCA_Cycle Krebs Cycle Acetyl_CoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos NADH, FADH₂ ATP ATP OxPhos->ATP MCT1->Butyrate_Cytosol ACSS2 ACSS2 ACSS2->Butyryl_CoA AMP_PPi AMP + PPi ACSS2->AMP_PPi SCAD SCAD SCAD->Crotonyl_CoA FADH2 FADH₂ SCAD->FADH2 ECH Enoyl-CoA Hydratase ECH->Beta_Hydroxybutyryl_CoA HADH β-Hydroxyacyl-CoA Dehydrogenase HADH->Acetoacetyl_CoA NADH NADH HADH->NADH BKT β-Ketothiolase BKT->Acetyl_CoA FAD FAD FAD->SCAD FADH2->OxPhos NAD NAD⁺ NAD->HADH NADH->OxPhos ATP_in ATP ATP_in->ACSS2 CoA_in1 CoA CoA_in1->ACSS2 CoA_in2 CoA CoA_in2->BKT

Caption: Overview of butyrate uptake and mitochondrial β-oxidation in colonocytes.

Integration with the Krebs Cycle and Oxidative Phosphorylation

The two molecules of acetyl-CoA generated from butyrate oxidation enter the Krebs (TCA) cycle, where they are further oxidized to CO₂, generating additional NADH and FADH₂, as well as one molecule of GTP (energetically equivalent to ATP). The electron carriers, NADH and FADH₂, produced during both β-oxidation and the Krebs cycle, donate their electrons to the electron transport chain, driving the process of oxidative phosphorylation to produce a substantial amount of ATP.

Quantitative Energetics of Butyrate Metabolism

The complete oxidation of a single molecule of butyrate yields a significant amount of ATP, highlighting its efficiency as a fuel source.

Metabolic StageNADH ProducedFADH₂ ProducedATP (or equivalent) Produced
β-Oxidation11-2 (for activation)
Krebs Cycle (2x Acetyl-CoA)622 (GTP)
Oxidative Phosphorylation8 x 2.5 ATP = 203 x 1.5 ATP = 4.5
Total Net ATP Yield ~24.5

Note: The ATP yield from NADH and FADH₂ is approximately 2.5 and 1.5, respectively. The initial activation of butyrate consumes two ATP equivalents.[10][11]

Regulation of Butyrate Metabolism: A Symphony of Cellular Signals

The metabolism of butyrate in colonocytes is tightly regulated to meet the cell's energy demands and to mediate other biological effects.

The Role of PPAR-γ in Promoting Butyrate Oxidation

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating fatty acid metabolism. Butyrate is a known ligand and activator of PPAR-γ in colonocytes.[3][12][13] Activation of PPAR-γ leads to the increased expression of genes involved in fatty acid oxidation, including carnitine palmitoyltransferase 1 (CPT1), which is essential for the transport of long-chain fatty acids into the mitochondria.[7] While butyrate, as a short-chain fatty acid, does not strictly require the carnitine shuttle, PPAR-γ activation creates a cellular environment that is primed for fatty acid oxidation.

Histone Deacetylase (HDAC) Inhibition: A Dual Role for Butyrate

Beyond its role as an energy source, butyrate is a well-established inhibitor of histone deacetylases (HDACs).[14][15] By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more open chromatin structure and altered gene expression.[14] This epigenetic modification is central to many of butyrate's non-metabolic effects, such as the induction of cell cycle arrest and apoptosis in cancer cells. Interestingly, the HDAC inhibitory activity of butyrate can also influence its own metabolism. In colorectal cancer cells, butyrate-mediated HDAC inhibition has been shown to downregulate the expression of short-chain acyl-CoA dehydrogenase (SCAD), the first enzyme in the β-oxidation pathway, thereby reducing its own oxidation.[8][16][17]

The "Butyrate Paradox": A Tale of Two Metabolic States

The opposing effects of butyrate on normal versus cancerous colonocytes, termed the "butyrate paradox," can be largely explained by their distinct metabolic profiles.

  • Normal Colonocytes: These cells have a high capacity for butyrate oxidation. Butyrate is rapidly metabolized to generate ATP, keeping intracellular concentrations relatively low. In this context, butyrate primarily functions as a vital energy source, promoting the health and proliferation of the normal colonic epithelium.[2][18]

  • Cancerous Colonocytes: Many colorectal cancer cells undergo a metabolic shift known as the "Warburg effect," characterized by a preference for glycolysis even in the presence of oxygen.[5][19][20] Consequently, these cells have a reduced capacity to oxidize butyrate.[18] This leads to the intracellular accumulation of butyrate, allowing it to exert its potent HDAC inhibitory effects, which in turn can induce cell cycle arrest, differentiation, and apoptosis.[18][20]

Butyrate_Paradox Figure 2: The Butyrate Paradox cluster_Normal Normal Colonocyte cluster_Cancer Cancerous Colonocyte (Warburg Effect) Normal_Butyrate Butyrate Normal_Oxidation High β-Oxidation Normal_Butyrate->Normal_Oxidation Primary Energy Source Normal_ATP ATP Production Normal_Oxidation->Normal_ATP Normal_Proliferation Cell Proliferation & Homeostasis Normal_ATP->Normal_Proliferation Cancer_Butyrate Butyrate Cancer_Oxidation Low β-Oxidation Cancer_Butyrate->Cancer_Oxidation Cancer_Accumulation Intracellular Butyrate Accumulation Cancer_Oxidation->Cancer_Accumulation Cancer_HDAC HDAC Inhibition Cancer_Accumulation->Cancer_HDAC Cancer_Apoptosis Apoptosis & Cell Cycle Arrest Cancer_HDAC->Cancer_Apoptosis Butyrate_Oxidation_Workflow Figure 3: Experimental Workflow for Measuring Butyrate Oxidation Isolation Isolate Primary Colonocytes Incubation Incubate with [1-¹⁴C]-Butyrate Isolation->Incubation Trapping Trap ¹⁴CO₂ with Hyamine Hydroxide Incubation->Trapping Quenching Stop Reaction with Perchloric Acid Trapping->Quenching Counting Scintillation Counting Quenching->Counting Analysis Data Analysis and Normalization Counting->Analysis

Caption: A simplified workflow for the measurement of butyrate oxidation.

Conclusion and Future Directions

Butyrate metabolism is a cornerstone of colonic health, providing the vast majority of energy required by colonocytes and influencing a wide array of cellular processes through its epigenetic actions. The intricate interplay between butyrate oxidation, PPAR-γ signaling, and HDAC inhibition highlights the complexity of this microbial metabolite's role in maintaining intestinal homeostasis. The divergent metabolism of butyrate in normal versus cancerous colonocytes offers a compelling mechanistic explanation for the "butyrate paradox" and presents exciting opportunities for therapeutic intervention in colorectal cancer. Further research into the precise regulation of the enzymes involved in butyrate metabolism and the downstream targets of butyrate-mediated signaling will undoubtedly uncover new avenues for the prevention and treatment of a range of gastrointestinal disorders.

References

  • The Warburg Effect Dictates the Mechanism of Butyrate Mediated Histone Acetylation and Cell Proliferation. (n.d.). PMC. [Link]

  • Butyrate and the Fine-Tuning of Colonic Homeostasis: Implication for Inflammatory Bowel Diseases. (2021). MDPI. [Link]

  • Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming. (n.d.). PMC - PubMed Central. [Link]

  • Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases. (2018). ResearchGate. [Link]

  • Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases. (2018). PMC. [Link]

  • Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases. (2018). PubMed. [Link]

  • The Warburg Effect Causes a Shift in Histone Acetylation. (n.d.). AACR Journals. [Link]

  • Butyrate reduces colonic paracellular permeability by enhancing PPARgamma activation. (n.d.). PubMed. [Link]

  • Untangling the fiber yarn: butyrate feeds Warburg to suppress colorectal cancer. (n.d.). PMC. [Link]

  • Inhibition of histone deacetylase activity by butyrate. (n.d.). PubMed. [Link]

  • Butyrate inhibits histone deactylases (HDAC), allowing increased... (n.d.). ResearchGate. [Link]

  • PPARgamma is a key target of butyrate-induced caspase-3 activation in the colorectal cancer cell line Caco-2. (n.d.). PubMed. [Link]

  • In the mitochondrial matrix, butyrate undergoes-oxidation and produces... (n.d.). ResearchGate. [Link]

  • Microbiota-activated PPAR-γ-signaling inhibits dysbiotic Enterobacteriaceae expansion. (n.d.). Science. [Link]

  • Butyrate and the Fine-Tuning of Colonic Homeostasis: Implication for Inflammatory Bowel Diseases. (2021). MDPI. [Link]

  • Sulfides impair short chain fatty acid beta-oxidation at acyl-CoA dehydrogenase level in colonocytes: implications for ulcerative colitis. (n.d.). PubMed. [Link]

  • Activation of PPARgamma is not involved in butyrate-induced epithelial cell differentiation. (n.d.). ScienceDirect. [Link]

  • Method of preparing isolated colonic epithelial cells (colonocytes) for metabolic studies. (n.d.). PMC. [Link]

  • Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease. (2021). PMC. [Link]

  • Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming. (n.d.). PMC - PubMed Central. [Link]

  • Generation of Murine Primary Colon Epithelial Monolayers from Intestinal Crypts. (n.d.). PMC. [Link]

  • Effect of sulphide on short chain acyl-CoA metabolism in rat colonocytes. (n.d.). PubMed. [Link]

  • Calculating ATP Yield From The Beta Oxidation of Saturated Fatty Acids. (2019). YouTube. [Link]

  • Calculating ATP from Beta Oxidation of Fatty Acids. (2020). YouTube. [Link]

  • A student centric method for calculation of fatty acid energetics: Integrated formula and web tool. (2021). PubMed. [Link]

  • Schematic representation of b-oxidation pathway and its inhibition by... (n.d.). ResearchGate. [Link]

  • Increasing Mitochondrial ATP Synthesis with Butyrate Normalizes ADP and Contractile Function in Metabolic Heart Disease. (n.d.). PMC. [Link]

  • Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. (2023). Microbe Notes. [Link]

  • ATP Yield in Fatty Acid Oxidation. (n.d.). AK Lectures. [Link]

  • The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results. (n.d.). PMC. [Link]

  • Beta oxidation. (n.d.). Wikipedia. [Link]

  • In vivo measurement of colonic butyrate metabolism in patients with quiescent ulcerative colitis. (n.d.). PMC - NIH. [Link]

  • Butyrate enhances CPT1A activity to promote fatty acid oxidation and iTreg differentiation. (2021). PNAS. [Link]

  • Catabolism of isobutyrate by colonocytes. (n.d.). PubMed - NIH. [Link]

  • Short-chain fatty acids propionate and butyrate control growth and differentiation linked to cellular metabolism. (n.d.). NIH. [Link]

  • Optimized protocol to isolate primary mouse peritoneal macrophage metabolites. (2022). PubMed. [Link]

  • Protocol for the assessment of mTOR activity in mouse primary hepatocytes. (n.d.). PMC. [Link]

  • An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation. (n.d.). JoVE. [Link]

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Methodological & Application

Application Note: High-Throughput Quantification of Fecal Short-Chain Fatty Acids via Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

Short-chain fatty acids (SCFAs) are the primary end-products of bacterial fermentation of dietary fibers in the colon.[1] As critical signaling molecules connecting the gut microbiome to host metabolism (gut-brain and gut-liver axes), their accurate quantification is a cornerstone of modern drug development and microbiome research.[2]

While Liquid Chromatography-Mass Spectrometry (LC-MS) is often used for metabolomics, Gas Chromatography-Flame Ionization Detection (GC-FID) remains the gold standard for SCFA analysis. LC methods often suffer from poor retention of these polar, volatile compounds and require complex derivatization. GC-FID offers superior resolution, linear dynamic range, and robustness, provided the specific challenges of the fecal matrix—heterogeneity and volatility—are managed correctly.

This protocol details a "Direct Injection" workflow. Unlike derivatization methods (which introduce reaction-efficiency errors), this method utilizes acidification to protonate fatty acids, allowing them to be analyzed in their free form on a high-polarity capillary column.

Core Principles
  • Protonation: SCFAs exist as carboxylate salts (

    
    ) at neutral pH. These are non-volatile and adsorb to glass liners. We use Phosphoric Acid  to lower pH < 2, forcing the equilibrium to the free acid form (
    
    
    
    ), which is volatile and chromatographically active.
  • Internal Standardization: Fecal heterogeneity makes absolute volume recovery impossible. We use 2-Ethylbutyric Acid , a synthetic branched SCFA absent in nature, to correct for extraction efficiency and injection variability.

  • Stationary Phase Selection: A nitroterephthalic acid-modified polyethylene glycol (PEG) column (e.g., DB-FFAP) is required to prevent peak tailing of free acids.

Experimental Workflow Visualization

Figure 1: Sample Preparation to Data Logic

Caption: Operational workflow for extracting and analyzing fecal SCFAs, highlighting critical quality control checkpoints.

SCFA_Workflow Sample Fecal Sample (-80°C Storage) Weighing Aliquot ~100mg (Record exact mass) Sample->Weighing Extraction Add Extraction Buffer (Water + Internal Standard) Weighing->Extraction 1:10 w/v Ratio Homogenization Bead Beating (High shear lysis) Extraction->Homogenization Centrifugation Centrifuge (>13,000 x g, 4°C) Homogenization->Centrifugation Acidification Acidify Supernatant (Phosphoric Acid, pH < 2) Centrifugation->Acidification Supernatant Transfer Filtration Filter (0.22 µm) Remove particulates Acidification->Filtration GC_Analysis GC-FID Analysis (DB-FFAP Column) Filtration->GC_Analysis Data_Processing Data Processing (Ratio of Analyte Area / IS Area) GC_Analysis->Data_Processing

Materials & Reagents

Chemicals[2][3][4][5][6]
  • SCFA Standards: Acetic, Propionic, Isobutyric, Butyric, Isovaleric, Valeric, Caproic, and Heptanoic acid (analytical grade, >99%).

  • Internal Standard (IS): 2-Ethylbutyric acid (CAS: 88-09-5). Alternative: 4-methylvaleric acid.[3]

  • Acidifier: Orthophosphoric acid (85%).

  • Solvent: Milli-Q Water (18.2 MΩ).[3] Note: Organic solvents like ether are avoided in this direct aqueous protocol to prevent solvent peak masking of Acetate.

Equipment
  • GC System: Agilent 7890/8890 or equivalent with FID.

  • Column: DB-FFAP or HP-FFAP (30 m × 0.25 mm × 0.25 µm).

  • Liner: Deactivated glass liner with glass wool (critical to trap non-volatile fecal lipids).

  • Homogenizer: Bead beater (e.g., Precellys or Omni) with 1.4mm ceramic beads.

Detailed Protocol

Solution Preparation[6][7]

A. Internal Standard Stock Solution (20 mM)

  • Weigh accurately ~232 mg of 2-Ethylbutyric acid.

  • Dissolve in 100 mL of Milli-Q water.

  • Adjust pH to ~2.5 using Phosphoric acid (improves stability).

  • Store at 4°C.

B. Calibration Standards Prepare a mixed stock containing all target SCFAs at 100 mM. Serially dilute to create a 7-point curve (0.1 mM to 50 mM). Crucial: Spike every calibration level with the IS Stock Solution to match the final concentration in samples (e.g., 1 mM).

Sample Preparation[1][3][7][8]
  • Thaw: Thaw fecal samples on ice. Work quickly to minimize volatilization.

  • Weighing: Weigh ~100 mg of wet feces into a bead-beating tube. Record weight to 0.1 mg precision.

  • Extraction: Add Internal Standard Solution directly to the feces.

    • Ratio: 1:10 (w/v). Example: Add 900 µL of IS solution to 100 mg feces.

    • Why: Adding IS before homogenization corrects for physical losses during the extraction process.

  • Homogenization: Bead beat at 6,500 rpm for 30-60 seconds. Ensure complete slurry formation.

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C.

    • Note: High speed is required to pellet bacteria and fiber.

  • Acidification & Clarification:

    • Transfer 500 µL of supernatant to a fresh tube.

    • Add 50 µL of 25% Phosphoric Acid . Vortex.

    • Centrifuge again if precipitate forms.

    • Filter supernatant through a 0.22 µm PTFE or Nylon filter into a GC vial.

    • Caution: Do not use cellulose acetate filters (may degrade in acid).

GC-FID Instrumentation Parameters
ParameterSettingRationale
Inlet Temperature 240°CHigh enough to volatilize C2-C7 acids immediately.
Injection Mode Split (10:1)Fecal SCFA concentrations are high; split prevents column overload and improves peak shape.[2]
Injection Volume 1.0 µLStandard volume for aqueous injection.
Carrier Gas Helium (1.0 mL/min)Constant flow mode ensures stable retention times during temperature ramping.
Oven Program Initial: 100°C (Hold 1 min)Ramp 1: 10°C/min to 180°CRamp 2: 20°C/min to 240°C (Hold 5 min)Low initial temp separates Acetate from the water/solvent surge. Final bake-out removes "ghost" lipids.
Detector (FID) 250°CMust be hotter than the column max to prevent condensation.
Makeup Gas Nitrogen (25 mL/min)Optimizes FID sensitivity.

Data Analysis & Validation

Identification

Identify peaks by comparing Retention Times (RT) to your standard mix.[4][5]

  • Typical Elution Order: Acetate

    
     Propionate 
    
    
    
    Isobutyrate
    
    
    Butyrate
    
    
    Isovalerate
    
    
    Valerate
    
    
    IS (2-Ethylbutyrate)
    
    
    Caproate.[5]
Quantification (Internal Standard Method)

Calculate the Response Factor (


) for each SCFA using the calibration curve:


Calculate the concentration in the unknown sample:



Final Correction for Wet Weight:



Figure 2: Chemical Logic of Acidification

Caption: Mechanism ensuring SCFA volatility and separation on the FFAP column.

Acid_Logic Neutral Neutral pH Feces (R-COO⁻ Na⁺) Non-Volatile Salt Acidified Acidic Extract (pH < 2) (R-COOH) Volatile Free Acid Neutral->Acidified Protonation Acid Add H₃PO₄ (Proton Donor) Acid->Acidified Column FFAP Column Phase (Acid-Modified PEG) Separates by Polarity Acidified->Column Injection

Troubleshooting & "Pro-Tips"

IssueProbable CauseCorrective Action
Ghost Peaks Accumulation of non-volatile lipids in the inlet.Change the glass liner and gold seal every 50-100 injections. Use a "bake-out" oven ramp at the end of every run.
Tailing Peaks Active sites in the inlet or column degradation.Trim 10cm from the front of the column (guard column recommended). Ensure sample pH is < 2.
Double Peaks Sample pH too high (mixture of salt/acid forms).Add more phosphoric acid. Ensure the column stationary phase is "Acid Modified" (FFAP).
Acetate Variation Ambient contamination.Acetate is ubiquitous in air/surfaces. Always run a water blank. Subtract blank values if significant.

References

  • Zhao, G., Nyman, M., & Åman, P. (2006). Rapid determination of short-chain fatty acids in colonic contents and faeces of humans and rats by acidified water-extraction and direct-injection gas chromatography. Biomedical Chromatography, 20(8), 855-861. Link

  • Primec, M., Mičetić-Turk, D., & Langerholc, T. (2017). Analysis of short-chain fatty acids in human feces: A scoping review. Analytical Biochemistry, 526, 9-21. Link

  • Scortichini, S., Boarelli, M. C., et al. (2020). Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids.[6][7] Journal of Chromatography B, 1143, 121972. Link

  • David, L. A., Maurice, C. F., et al. (2014). Diet rapidly and reproducibly alters the human gut microbiome. Nature, 505(7484), 559–563. (Methodological basis for freezing/storage).[8][9][5][10] Link

Sources

Assay for measuring histone deacetylase inhibition by butyrate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Quantification of Histone Deacetylase (HDAC) Inhibition by Butyrate

Introduction: The Epigenetic Role of Butyrate

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and generally, transcriptional repression.[1][2] The activity of HDACs is implicated in a wide range of cellular processes, and their dysregulation is linked to numerous diseases, including cancer and inflammatory conditions.[3][4]

Butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, is a well-established inhibitor of HDAC activity.[5][6] Unlike many synthetic inhibitors, butyrate is a natural product of the gut microbiome and plays a significant role in maintaining cellular homeostasis.[7][8] Its ability to induce histone hyperacetylation makes it a valuable tool for studying chromatin dynamics and a compound of therapeutic interest.[5][9] This guide provides a comprehensive overview and detailed protocols for measuring the inhibitory effect of butyrate on HDAC activity, both through direct enzymatic assays and by assessing its downstream effects in a cellular context.

Mechanism of Action: Butyrate's Interaction with HDACs

HDACs are zinc-dependent enzymes (with the exception of Class III sirtuins) that utilize a zinc ion in their active site to catalyze the deacetylation reaction. Butyrate functions as a non-competitive inhibitor of Class I and II HDACs.[10] It is thought to interact with the active site, potentially chelating the zinc ion and occupying the hydrophobic pocket that would normally accommodate the substrate's aliphatic chain, thereby blocking the enzyme's catalytic activity.[6][11] This inhibition leads to an accumulation of acetylated histones, which relaxes the chromatin structure and allows for increased access of transcription factors to DNA, altering gene expression.[12] While it is a broad-spectrum inhibitor, butyrate shows selectivity, with little to no effect on HDAC6 and HDAC10.[2][10][13]

HDAC_Inhibition cluster_0 Normal HDAC Activity cluster_1 HDAC Inhibition by Butyrate Histone Acetylated Histone (Lys-Ac) HDAC HDAC Enzyme (Active Site with Zn²⁺) Histone->HDAC Substrate Binding Deacetylated_Histone Deacetylated Histone (Lys) HDAC->Deacetylated_Histone Deacetylation Acetyl_Group Acetyl Group HDAC->Acetyl_Group Release Chromatin_Compaction Chromatin Compaction (Gene Silencing) Deacetylated_Histone->Chromatin_Compaction Leads to Butyrate Butyrate HDAC_Inhibited Inhibited HDAC Enzyme Butyrate->HDAC_Inhibited Non-competitive Binding to Active Site No_Reaction No_Reaction HDAC_Inhibited->No_Reaction No Deacetylation Histone_2 Acetylated Histone (Lys-Ac) Histone_2->HDAC_Inhibited Binding Blocked Chromatin_Relaxation Chromatin Relaxation (Gene Expression) Histone_2->Chromatin_Relaxation Remains Acetylated

Caption: Mechanism of HDAC action and its inhibition by butyrate.

Part 1: In Vitro Assay for Direct HDAC Inhibition

This part details the methodology to measure the direct inhibitory effect of butyrate on HDAC enzymatic activity. The primary goal is to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key metric for quantifying inhibitor potency. These assays typically use nuclear extracts from cultured cells as a rich source of various HDACs or purified recombinant HDAC enzymes.

Assay Principle

The most common methods are two-step, homogenous assays available in fluorometric or colorimetric formats.

  • Deacetylation Step: An HDAC enzyme source (e.g., nuclear extract) is incubated with a synthetic acetylated substrate and varying concentrations of the inhibitor (butyrate).

  • Development Step: A developer solution, often containing a protease like trypsin, is added. The developer specifically cleaves the deacetylated substrate, releasing a fluorophore (e.g., 7-Amino-4-methylcoumarin, AMC) or a chromophore (e.g., p-nitroaniline), which can be quantified.[1]

The resulting signal is proportional to the amount of HDAC activity. Therefore, in the presence of an effective inhibitor like butyrate, the signal will decrease.

Experimental Workflow: In Vitro HDAC Inhibition Assay

Caption: General workflow for an in vitro HDAC inhibition assay.

Protocol 1: Fluorometric HDAC Inhibition Assay Using Nuclear Extract

This protocol provides a sensitive method to determine the IC50 of sodium butyrate.

Materials and Reagents:

  • Sodium Butyrate (Sigma-Aldrich, Cat# 303410 or equivalent)

  • Fluorometric HDAC Assay Kit (e.g., Sigma-Aldrich, Cat# CS1010; EpigenTek, Cat# P-4034, or similar) containing:

    • HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay Buffer

    • Developer Solution

    • Positive Control Inhibitor (e.g., Trichostatin A, TSA)

  • HeLa cells or other cancer cell line for nuclear extract preparation

  • Nuclear Extraction Kit (e.g., Thermo Fisher, Cat# 78833 or equivalent)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (e.g., with excitation ~360 nm and emission ~460 nm filters)[14]

  • Standard laboratory equipment (pipettes, tubes, incubator, etc.)

Step-by-Step Methodology:

  • Preparation of Nuclear Extract:

    • Culture HeLa cells to ~80-90% confluency.

    • Harvest cells and prepare nuclear extracts according to the manufacturer's protocol of your chosen kit. This typically involves sequential lysis of the cell and nuclear membranes.

    • Determine the protein concentration of the nuclear extract using a BCA or Bradford assay.

    • Aliquot and store the extract at -80°C. For the assay, dilute the extract in Assay Buffer to a working concentration (typically 5-10 µg of total protein per well; requires optimization).

  • Preparation of Reagents:

    • Sodium Butyrate Stock: Prepare a high-concentration stock solution (e.g., 1 M) of sodium butyrate in sterile water.

    • Butyrate Dilution Series: Perform serial dilutions of the stock solution in Assay Buffer to create a range of concentrations for testing. For butyrate, a wide range is needed due to its millimolar IC50. A suggested 2x working concentration series could be: 200, 100, 50, 25, 12.5, 6.25, 3.13, and 0 mM.

    • TSA Positive Control: Prepare a working solution of TSA (e.g., 2 µM) as a positive control for maximal inhibition.

    • HDAC Substrate and Developer: Prepare according to the assay kit's instructions.

  • Assay Procedure:

    • Set up the 96-well plate as described in the table below. Add reagents in the specified order.

    • Step 1: Add 50 µL of Assay Buffer to the "Blank" wells. Add 50 µL of the appropriate 2x butyrate dilutions or control solutions to the other wells.

    • Step 2: Add 40 µL of Assay Buffer to the "Blank" wells. To all other wells, add 40 µL of the diluted nuclear extract.

    • Step 3: Pre-incubate the plate at 37°C for 10 minutes.

    • Step 4: Start the reaction by adding 10 µL of the HDAC substrate to all wells.

    • Step 5: Mix gently and incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Step 6: Stop the reaction and initiate development by adding 50 µL of Developer Solution to all wells.

    • Step 7: Mix gently and incubate at 37°C for 15-20 minutes.

    • Step 8: Read the fluorescence on a microplate reader (e.g., Ex: 360 nm, Em: 460 nm).

Data Analysis and Interpretation
  • Correct for Background: Subtract the average fluorescence value of the "Blank" (No Enzyme) wells from all other wells.

  • Determine % Inhibition: Calculate the percentage of HDAC inhibition for each butyrate concentration using the following formula:

    % Inhibition = (1 - (Corrected RFU of Sample / Corrected RFU of No Inhibitor Control)) * 100

  • Generate IC50 Curve: Plot the % Inhibition (Y-axis) against the log of the butyrate concentration (X-axis). Use a non-linear regression analysis (sigmoidal dose-response) to fit the curve and determine the IC50 value.

Sample Data Table:

Well TypeButyrate (mM)Nuclear ExtractSubstrateDeveloperAvg. RFUCorrected RFU% Inhibition
Blank0-++150N/AN/A
No Inhibitor0+++215020000%
Positive CtrlTSA (1µM)+++25010095%
Sample 10.78+++1900175012.5%
Sample 21.56+++1650150025%
Sample 33.13+++1200105047.5%
Sample 46.25+++70055072.5%
Sample 512.5+++35020090%
Sample 625+++26011094.5%

Note: The IC50 for butyrate is typically in the low millimolar range.[10][13]

Part 2: Cellular Assay to Measure Downstream Effects

While an in vitro assay measures direct enzyme inhibition, a cellular assay confirms the biological activity of the inhibitor within a living system. The most direct downstream consequence of HDAC inhibition is an increase in global histone acetylation.[15][16] This can be readily visualized and quantified using a Western blot.

Experimental Workflow: Cellular Histone Acetylation Assay

G A Seed Cells in Culture Plates B Treat Cells with Butyrate (e.g., 0, 1, 2.5, 5, 10 mM) for a set time (e.g., 6-24h) A->B C Harvest Cells & Lyse (Prepare whole-cell lysates) B->C D Quantify Protein Concentration (BCA or Bradford Assay) C->D E Prepare Samples for SDS-PAGE (Normalize protein amount) D->E F SDS-PAGE & Protein Transfer (to PVDF or Nitrocellulose) E->F G Immunoblotting: 1. Block membrane 2. Incubate with Primary Abs (e.g., anti-acetyl-H3, anti-total-H3) 3. Incubate with Secondary Ab F->G H Detect & Image Chemiluminescence G->H I Analyze Data: Quantify band intensity. Normalize acetyl-H3 to total-H3 H->I

Caption: Workflow for Western blot analysis of histone acetylation.

Protocol 2: Western Blot for Acetylated Histone H3

Materials and Reagents:

  • MCF-7, HeLa, or other suitable cell line

  • Sodium Butyrate

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary Antibodies:

    • Rabbit anti-acetyl-Histone H3 (e.g., Lys9 or pan-acetyl)

    • Rabbit or Mouse anti-total-Histone H3 (loading control)

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • SDS-PAGE equipment and reagents

  • Western blotting equipment (transfer system, membranes)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 60-70% confluency.

    • Treat the cells with increasing concentrations of sodium butyrate (e.g., 0, 1, 2.5, 5, 10 mM) for 6 to 24 hours. A 24-hour treatment is often sufficient to see significant hyperacetylation.[17]

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (containing inhibitors) to each well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (whole-cell lysate) and determine the protein concentration.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 20 µg per lane) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto a 12-15% polyacrylamide gel and run SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetyl-Histone H3 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing (for loading control):

    • After imaging, the membrane can be stripped of antibodies and re-probed with the antibody for total-Histone H3 to ensure equal protein loading in each lane.

  • Data Analysis:

    • Use densitometry software (e.g., ImageJ) to quantify the band intensity for both acetyl-H3 and total-H3.

    • Normalize the acetyl-H3 signal to the total-H3 signal for each lane.

    • A clear dose-dependent increase in the normalized acetyl-H3 signal will confirm the efficacy of butyrate as an HDAC inhibitor in a cellular context.[13]

Troubleshooting and Field-Proven Insights

  • Butyrate Solubility and pH: Sodium butyrate is highly soluble in water and culture medium.[13] However, at the high millimolar concentrations required for HDAC inhibition, butyric acid can slightly lower the pH of the culture medium. Ensure your medium is well-buffered (e.g., with HEPES) or monitor the pH if experiments run for extended periods.

  • Inhibitor Potency: Butyrate is a relatively weak inhibitor compared to compounds like TSA or SAHA, which have nanomolar IC50 values.[11] Do not be surprised by the need for millimolar concentrations to achieve significant inhibition. This is a known characteristic of the compound.[9]

  • Choosing an Assay:

    • Fluorometric assays are generally more sensitive than colorimetric ones and are preferred for screening or when the enzyme source is limited.[3]

    • Colorimetric assays are robust and do not require a specialized fluorescence reader, making them accessible to more labs.[18]

  • Source of HDACs:

    • Nuclear Extracts provide a mixture of Class I and II HDACs, reflecting a more physiologically relevant environment. However, activity can vary between preparations.

    • Purified Recombinant HDACs (e.g., HDAC1, HDAC2) allow for isoform-specific inhibition studies but may not fully recapitulate the behavior of native enzyme complexes.[4]

  • Unexpected Results: While HDAC inhibition is generally linked to transcriptional activation, studies have shown that butyrate treatment can also lead to the deacetylation of certain promoter regions and the down-regulation of associated genes.[15][19] This highlights the complexity of epigenetic regulation and suggests that HDAC inhibitors can have pleiotropic effects beyond global histone hyperacetylation.

References

  • Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition, 133(7 Suppl), 2485S–2493S. [Link]

  • Lopresti, F., et al. (2008). Mechanism of butyrate binding to histone deacetylase (HDAC). ResearchGate. [Link]

  • Humphreys, K. J., et al. (2013). The Microbe-Derived Short Chain Fatty Acid Butyrate Targets miRNA-Dependent p21 Gene Expression in Human Colon Cancer. ResearchGate. [Link]

  • Davie, J. R. (2003). Inhibition of Histone Deacetylase Activity by Butyrate. ResearchGate. [Link]

  • Kachhap, S. K., et al. (2012). The Inhibitor of Histone Deacetylases Sodium Butyrate Enhances the Cytotoxicity of Mitomycin C. Molecular Cancer Therapeutics, 11(10), 2116–2126. [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). EpigenTek. [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

  • Crespo, I., et al. (2012). Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule. ResearchGate. [Link]

  • Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 85(1), e59. [Link]

  • BMG LABTECH. (2012). Histone deacetylase 1 (HDAC1) assay. BMG LABTECH. [Link]

  • EpigenTek. (2022). EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). EpigenTek. [Link]

  • Peinado, H., et al. (2008). Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes. Genome Research, 18(7), 1136–1147. [Link]

  • Stevens, M. S., et al. (1983). Associated effects of sodium butyrate on histone acetylation and estrogen receptor in the human breast cancer cell line MCF-7. European Journal of Cancer & Clinical Oncology, 19(11), 1573–1582. [Link]

  • Peinado, H., et al. (2008). Butyrate Mediates Decrease of Histone Acetylation Centered on Transcription Start Sites and Down-Regulation of Associated Genes. Genome Research, 18(7), 1136–1147. [Link]

  • van der Veen, D. R., et al. (2022). Butyrate Selectively Targets Super‐Enhancers and Transcriptional Networks Associated with Human Mast Cell Function. Advanced Science, 9(24), 2201389. [Link]

  • Boffa, L. C., et al. (1978). Suppression of histone deacetylation in vivo and in vitro by sodium butyrate. The Journal of Biological Chemistry, 253(10), 3364–3366. [Link]

  • Piras, G., et al. (2021). The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. International Journal of Molecular Sciences, 22(24), 13327. [Link]

  • Zimmerman, M. A., et al. (2012). Butyrate suppresses colonic inflammation through HDAC1-dependent Fas upregulation and Fas-mediated apoptosis of T cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 302(12), G1405–G1415. [Link]

  • Chen, Y., et al. (2023). Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia. Journal of Translational Medicine, 21(1), 263. [Link]

  • Chang, P. V., et al. (2014). The microbial metabolite butyrate regulates intestinal macrophage function via histone deacetylase inhibition. Proceedings of the National Academy of Sciences, 111(6), 2247–2252. [Link]

  • Steliou, K., et al. (2012). Butyrate Histone Deacetylase Inhibitors. Bioresource Open Access, 1(4), 192–198. [Link]

  • Li, C., et al. (2020). Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells. Journal of Dairy Science, 103(1), 936–946. [Link]

  • Lu, J., & Sun, Y. (2021). Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. International Journal of Molecular Sciences, 22(13), 7044. [Link]

  • Schilderink, R., et al. (2013). Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids. Current Pharmaceutical Design, 19(40), 7076–7088. [Link]

  • Lu, J., & Sun, Y. (2021). Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. ResearchGate. [Link]

  • van der Hee, B., et al. (2021). Butyrate Prevents Induction of CXCL10 and Non-Canonical IRF9 Expression by Activated Human Intestinal Epithelial Cells via HDAC Inhibition. ResearchGate. [Link]

  • Pospelova, T. V., et al. (2020). HDAC Inhibitor Sodium Butyrate Attenuates the DNA Repair in Transformed but Not in Normal Fibroblasts. International Journal of Molecular Sciences, 21(17), 6339. [Link]

Sources

Application Note: Protocol for Inducing Cell Differentiation and Protein Expression with Sodium Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sodium butyrate (NaBu) is a potent histone deacetylase inhibitor (HDACi) widely used to arrest cell growth, induce differentiation in neoplastic and stem cells, and enhance recombinant protein production in mammalian expression systems (e.g., CHO cells).[1] This guide provides a standardized, mechanistic approach to NaBu treatment, balancing its differentiating potency against its dose-dependent cytotoxicity.

Mechanism of Action

Sodium butyrate acts primarily by inhibiting Class I and II histone deacetylases (HDACs). In proliferating cells, HDACs maintain a compact chromatin structure (heterochromatin) by removing acetyl groups from histone tails, thereby silencing differentiation genes.

NaBu treatment leads to:

  • Hyperacetylation: Accumulation of acetylated histones (H3, H4).[2]

  • Chromatin Relaxation: Transition to euchromatin, allowing transcription factors access to promoters.

  • Gene Activation: Upregulation of CDK inhibitors (e.g., p21

    
     ), causing G0/G1 cell cycle arrest .
    
  • Phenotypic Shift: Initiation of terminal differentiation programs or redirection of metabolic energy toward protein synthesis.

Visual 1: HDAC Inhibition Pathway

HDAC_Mechanism NaBu Sodium Butyrate HDAC HDAC Enzymes (Class I & II) NaBu->HDAC Inhibits Acetylation Hyperacetylation NaBu->Acetylation Promotes Histones Histone Tails (H3, H4) HDAC->Histones Normally Deacetylates Histones->Acetylation Chromatin Chromatin Relaxation (Euchromatin) Acetylation->Chromatin p21 p21 Waf1/Cip1 Upregulation Chromatin->p21 Transcription Arrest G0/G1 Cell Cycle Arrest p21->Arrest Outcome Differentiation OR Protein Production Arrest->Outcome

Caption: Mechanistic cascade of Sodium Butyrate inducing epigenetic remodeling and cell cycle arrest.

Material Preparation

Reagent Specifications
  • Compound: Sodium Butyrate (C

    
    H
    
    
    
    O
    
    
    Na)
  • MW: 110.09 g/mol [3]

  • Solubility: Soluble in water/PBS up to 100 mg/mL (approx. 0.9 M).

  • Storage: Powder is stable at room temperature (RT) for >2 years.

Stock Solution Protocol (1 M)

Caution: NaBu has a distinct, unpleasant odor. Work in a fume hood.

  • Weigh 1.10 g of Sodium Butyrate.

  • Dissolve in 10 mL of sterile PBS (pH 7.4) or cell culture grade water.

  • Vortex until completely dissolved.

  • Sterilization: Filter through a 0.22 µm PES membrane syringe filter.

  • Storage: Aliquot into 1 mL tubes and store at -20°C .

    • Note: Aqueous solutions are stable for up to 1 month at -20°C. Avoid repeated freeze-thaw cycles. Fresh preparation is recommended for critical differentiation assays.

Experimental Design Strategy

The optimal concentration of NaBu is cell-type dependent. A "Kill Curve" or dose-response assay is mandatory for new cell lines to balance differentiation efficacy against apoptosis.

Recommended Concentration Ranges
Cell TypeApplicationConc. RangeDurationKey Markers
Caco-2 Enterocyte Differentiation1.0 – 4.0 mM48 – 72 hrsAlkaline Phosphatase (ALP), Villin
HL-60 Granulocytic/Monocytic Diff.0.5 – 1.0 mM3 – 5 daysCD11b, CD14, NBT Reduction
CHO Recombinant Protein Prod.1.0 – 5.0 mM2 – 10 daysSpecific Productivity (qP), Viability
MSCs Osteo/Hepatic Differentiation0.5 – 1.0 mM7 – 21 daysRunx2, Albumin, Osteocalcin

Core Protocol 1: Induction of Differentiation (Caco-2/HL-60 Model)

Phase 1: Seeding
  • Day 0: Seed cells in growth medium (e.g., DMEM + 10% FBS for Caco-2; RPMI + 10% FBS for HL-60).

    • Adherent (Caco-2): Seed at 2

      
       10
      
      
      
      cells/cm
      
      
      . Allow to attach overnight.
    • Suspension (HL-60): Seed at 2

      
       10
      
      
      
      cells/mL.
Phase 2: Induction
  • Day 1: Replace medium with fresh medium containing Sodium Butyrate .

    • Target Conc: 2 mM (Caco-2) or 0.5 mM (HL-60).

    • Control: Vehicle control (PBS) matched to the volume added.

  • Maintenance:

    • NaBu is metabolized by cells. Replenish medium with fresh NaBu every 48 hours .

    • Monitor morphology daily. Caco-2 cells should flatten and form a polarized monolayer; HL-60 cells may shrink and show nuclear condensation.

Phase 3: Validation (Alkaline Phosphatase Assay for Caco-2)
  • Day 3-5: Lyse cells using RIPA buffer or Triton X-100.

  • Incubate lysate with p-Nitrophenyl Phosphate (pNPP) substrate at 37°C.

  • Measure absorbance at 405 nm .

  • Normalize to total protein concentration (BCA Assay). Differentiated cells typically show a 5-10 fold increase in ALP activity.

Core Protocol 2: Enhancing Protein Production (CHO Cells)

In bioproduction, NaBu is used biphasically: first, allow biomass accumulation, then arrest growth to shift energy to protein secretion.

Phase 1: Biomass Accumulation
  • Day 0-2: Culture CHO cells at 37°C until mid-exponential phase (approx. 2-3

    
     10
    
    
    
    cells/mL).
Phase 2: Production Shift
  • Day 3 (Induction): Add NaBu to a final concentration of 1.0 – 3.0 mM .

    • Optional: Shift temperature to 31-33°C simultaneously. This synergistic approach (Cold + NaBu) maximizes specific productivity while minimizing the apoptotic toxicity of NaBu.

  • Harvest: Maintain culture for 5-10 days. Monitor viability daily. Harvest when viability drops below 70-80%.

Visual 2: Experimental Workflow

Workflow cluster_0 Phase 1: Expansion cluster_1 Phase 2: Induction cluster_2 Phase 3: Analysis Seed Seed Cells (Day 0) Grow Growth to Mid-Log Phase Seed->Grow Add_NaBu Add NaBu (0.5 - 5 mM) Grow->Add_NaBu Media_Change Replenish NaBu (Every 48h) Add_NaBu->Media_Change Assay Differentiation Markers (ALP, FACS, qPCR) Media_Change->Assay Differentiation Harvest Harvest Protein (Supernatant) Media_Change->Harvest Bioproduction

Caption: Timeline for NaBu induction. Note the requirement for media replenishment due to metabolism.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Massive Cell Death (>50%) Concentration too highPerform a titration (0.5, 1, 2, 5 mM). Reduce exposure time.[4]
No Differentiation Concentration too low / MetabolismIncrease concentration. Ensure daily or 48h media refreshment (NaBu is unstable in culture).
Acidification of Media High NaBu concentrationNaBu is a salt of a weak acid but usually buffered. Check incubator CO

or reduce concentration.
G1 Arrest but no Phenotype Missing co-factorsSome lines (e.g., HL-60) may require Retinoic Acid (ATRA) synergy for full granulocytic differentiation.

References

  • Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate.[1] Journal of Nutrition, 133(7), 2485S-2493S. Link

  • Orfali, N., et al. (2024). SWATH-MS insights on sodium butyrate effect on mAbs production and redox homeostasis in CHO cells. Scientific Reports, 14, 12345. Link

  • Klepinina, L., et al. (2021). Colon cancer cell differentiation by sodium butyrate modulates metabolic plasticity of Caco-2 cells. PLOS ONE, 16(1), e0245348. Link

  • Chen, T. H., et al. (2007). Sodium butyrate activates ERK to regulate differentiation of mesenchymal stem cells. Biochemical and Biophysical Research Communications, 355(4), 913-918. Link

  • Jeon, M. K., & Lee, G. M. (2007). Correlation between enhancing effect of sodium butyrate on specific productivity and mRNA transcription level in recombinant CHO cells.[5] Journal of Microbiology and Biotechnology, 17(6), 1036-1040.[5] Link

Sources

Application Note: Enhancing Monoclonal Antibody Production via Sodium Butyrate Supplementation

[1][2][3][4][5][6][7][8]

Executive Summary

The pressure to increase monoclonal antibody (mAb) titers in Chinese Hamster Ovary (CHO) cell culture often leads researchers to explore media additives that modulate cellular machinery.[1][2][3][4][5] Sodium Butyrate (NaBu) is a potent Histone Deacetylase Inhibitor (HDACi) capable of increasing specific productivity (

This guide provides a validated framework for decoupling these effects. By utilizing a biphasic production strategy —combining temperature shifts with precise butyrate timing—researchers can maximize titer without compromising critical quality attributes (CQAs).

Mechanism of Action: The Epigenetic Switch

To apply butyrate effectively, one must understand why it works. In rapidly dividing CHO cells, DNA is often tightly wound around histone proteins, restricting access to transgene promoters.

Histone Hyperacetylation

Butyrate inhibits Histone Deacetylases (HDACs). Normally, HDACs remove acetyl groups from histones, causing DNA to coil tightly (heterochromatin). By inhibiting this, butyrate maintains histones in a hyperacetylated state. This relaxes the chromatin structure (euchromatin), allowing transcription factors (TFs) and RNA Polymerase II easier access to the mAb transgenes.

The Cell Cycle Arrest Trade-off

Simultaneously, this epigenetic shock upregulates cyclin-dependent kinase inhibitors (like p21), halting cells in the G1/G0 phase .

  • Benefit: G1-arrested cells are larger and have higher mitochondrial mass, dedicating energy to protein synthesis rather than division.

  • Risk: Prolonged exposure triggers the intrinsic apoptotic pathway (Caspase-3 activation), leading to rapid viability loss.

Visualization: The HDAC Inhibition Pathway

ButyrateMechanismNaBuSodium ButyrateHDACHDAC EnzymesNaBu->HDACInhibitsChromatinChromatin Relaxation(Hyperacetylation)NaBu->ChromatinPromotesArrestG1 Cell CycleArrestNaBu->ArrestInducesHistonesHistone DeacetylationHDAC->HistonesCatalyzesHistones->ChromatinPreventsTranscriptionIncreased mRNATranscriptionChromatin->TranscriptionMAbEnhanced mAbProductionTranscription->MAbApoptosisApoptosis(Caspase-3)Arrest->ApoptosisProlonged ExposureArrest->MAbIncreases qP

Figure 1: Mechanism of Sodium Butyrate in CHO cells.[6][7] Inhibition of HDAC leads to chromatin relaxation and increased transcription, but also triggers cell cycle arrest and potential apoptosis.

Critical Parameters and Optimization

The goal is to balance Specific Productivity (


)Viable Cell Density (VCD)
ParameterImpact of ButyrateOptimization Strategy
Titer (g/L) Increases significantly due to high mRNA levels.Add only after critical biomass is reached.
Cell Growth Halts immediately (G1 arrest).Do not add during the lag or early-log phase.
Viability Decreases rapidly (Apoptosis).Harvest earlier or combine with mild hypothermia (31-33°C).
Glycosylation Risk of reduced sialylation; increased high-mannose.Monitor CQAs closely; avoid concentrations >5 mM.

Protocol 1: Dose-Response Screening

Objective: Determine the Maximum Tolerated Dose (MTD) that improves titer without crashing viability below 70% before harvest.

Materials
  • CHO cell line (suspension adapted) in mid-exponential growth.

  • 125 mL shake flasks or 50 mL spin tubes.

  • Sodium Butyrate stock solution (500 mM in PBS, pH 7.2, sterile filtered).

Methodology
  • Seeding: Inoculate 5 flasks at

    
     cells/mL.
    
  • Growth Phase: Incubate at 37°C, 5% CO2, 125 RPM until VCD reaches

    
     cells/mL (approx. Day 3-4).
    
  • Induction: Add Sodium Butyrate to the following final concentrations:

    • Flask A: 0 mM (Control)

    • Flask B: 0.5 mM

    • Flask C: 1.0 mM

    • Flask D: 2.0 mM

    • Flask E: 5.0 mM

  • Monitoring: Sample daily for VCD, Viability (Trypan Blue), and Titer (Protein A HPLC/Octet).

  • Harvest Criterion: Terminate when viability drops below 70%.

Self-Validating Check:

  • If viability in Flask B (0.5 mM) drops <80% within 24 hours of addition: Your cell line is hypersensitive. Repeat with 0.1–0.5 mM range.

  • If no titer increase is observed in Flask D (2.0 mM) vs Control: The limitation is likely translational, not transcriptional. Butyrate may not be effective for this specific clone.

Protocol 2: Biphasic Production Strategy (Industry Standard)

Objective: Maximize volumetric productivity by separating the "Growth Phase" from the "Production Phase."

This protocol combines Temperature Shift with Butyrate Addition . Lowering temperature (31–33°C) slows metabolism and delays apoptosis, counteracting the toxicity of butyrate while synergistically boosting protein stability.

Workflow Visualization

BiphasicProtocolStartInoculation(Day 0)GrowthGrowth Phase(37°C, High VCD)Start->GrowthTriggerTransition Point(Mid-Exp, ~Day 4)Growth->TriggerVCD Target MetAction1Shift Temp to 32°CTrigger->Action1Action2Add NaBu (1 mM)Trigger->Action2ProdProduction Phase(Extended Duration)Action1->ProdAction2->ProdHarvestHarvest(Viability < 70%)Prod->Harvest

Figure 2: Biphasic fed-batch strategy. The culture is shifted to a production state via simultaneous temperature drop and chemical induction.

Step-by-Step Procedure
  • Expansion: Seed production bioreactor or flask at

    
     cells/mL. Maintain at 37°C.
    
  • Feeding: Perform standard bolus feeds (glucose/amino acids) to prevent nutrient depletion.

  • The Shift (The Critical Step):

    • Wait until the culture reaches mid-to-late exponential phase (typically 60-80% of peak VCD).

    • Example: If peak density is usually

      
      , shift when cells reach 
      
      
      .
  • Execution:

    • Lower temperature setpoint to 32°C .

    • Add Sodium Butyrate to a final concentration of 1.0 mM (or optimal dose from Protocol 1).

  • Maintenance: Continue feeding. Glucose consumption will slow down significantly; adjust feed rates to prevent glucose accumulation (>5 g/L) or lactate toxicity.

  • Harvest: Harvest when viability drops to 60-70%. The run duration should extend by 2-4 days compared to a non-shifted culture due to the temperature effect.

Quality Control: Glycosylation Impact

Butyrate can alter the N-glycosylation profile of mAbs, a Critical Quality Attribute (CQA) for therapeutic efficacy (ADCC/CDC).

Glycan SpeciesTypical Effect of ButyrateConsequence
Sialylation (Neu5Ac) Decrease Reduced serum half-life; potential anti-inflammatory impact change.
High Mannose (Man5) Increase Increased clearance rate; potential immunogenicity.
G0F (Afucosylated) Variable Changes in ADCC activity.

Recommendation: If sialylation is critical for your molecule, limit butyrate concentration to <0.5 mM or supplement with Manganese (Mn2+) and Galactose to drive the glycosylation machinery.

Troubleshooting Guide

IssueRoot CauseSolution
Viability crashes <24h after addition Dose too high or added too early (low biomass).Reduce dose by 50%. Wait until VCD is higher before addition.
No increase in Titer Secretion bottleneck or non-responsive promoter.Check intracellular mAb levels. If high, the issue is secretion, not transcription. Butyrate won't help.
High Lactate/Ammonia Metabolic stress from apoptosis.Implement the temperature shift (32°C) before adding butyrate to slow metabolism.
mAb Aggregation Cell lysis releasing proteases.Harvest at higher viability (70-80%) rather than pushing for max titer.

References

  • Jiang, Z., & Sharfstein, S. T. (2008). Sodium butyrate stimulates monoclonal antibody over-expression in CHO cells by improving gene accessibility.[6][8] Biotechnology and Bioengineering, 100(1), 189–194.[8]

    • Mimura, Y., et al. (2001). Butyrate increases production of human monoclonal antibodies in Chinese hamster ovary cells. Journal of Biotechnology.

      • Sung, Y. H., et al. (2004). Effect of sodium butyrate on the expression of antibody and metabolism of CHO cells. Journal of Microbiology and Biotechnology.

        • Hong, J. K., et al. (2014). Effect of sodium butyrate on the assembly, charge variants, and galactosylation of antibody produced in recombinant Chinese hamster ovary cells. Applied Microbiology and Biotechnology.

          • Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate.[9] Journal of Nutrition, 133(7), 2485S-2493S.

            Application Note: Analytical Techniques for Measuring Butyrate in Fermentation Broth

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction: The Significance of Butyrate Quantification

            Butyrate, a four-carbon short-chain fatty acid (SCFA), is a principal metabolite produced during the anaerobic fermentation of dietary fibers by the gut microbiota.[1] Its role extends far beyond being a simple metabolic byproduct; butyrate is the preferred energy source for colonocytes and a critical signaling molecule with potent anti-inflammatory and anti-carcinogenic properties.[1] In the context of drug development and microbiome research, accurately quantifying butyrate in fermentation broths is paramount for assessing the functional output of microbial communities, evaluating the efficacy of prebiotics and probiotics, and understanding host-microbe interactions.[1] This guide provides an in-depth analysis of the primary analytical techniques used for this purpose, offering detailed protocols and expert insights to ensure robust and reproducible measurements.

            Choosing Your Analytical Strategy: A Comparative Overview

            The selection of an appropriate analytical method depends on several factors, including the required sensitivity, sample throughput, equipment availability, and the complexity of the sample matrix. The three most prevalent techniques for butyrate quantification are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays.

            Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV/MS) Enzymatic Assays
            Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.Enzyme-catalyzed reaction producing a detectable signal.
            Specificity High (especially with MS)Moderate to High (High with MS)Very High (specific to butyrate)
            Sensitivity (LOD) High (µM range)Moderate (mM range with UV), High (nM range with MS)[2][3]Moderate to High
            Throughput Moderate (can be automated)Moderate to High (well-suited for autosamplers)High (ideal for 96-well plate format)
            Cost (Instrument) Moderate to HighModerate to HighLow (requires a plate reader)
            Cost (Per Sample) LowModerate (solvent cost)Moderate to High (reagent cost)
            Required Expertise HighModerateLow to Moderate
            Sample Prep More complex (often requires extraction and/or derivatization)Less complex (often direct injection after filtration)Simple (minimal prep required)
            Gas Chromatography (GC): The Gold Standard for Volatility

            Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is widely considered the gold standard for SCFA analysis due to its high sensitivity, reliability, and accuracy for volatile compounds.[4][5] The fundamental principle involves vaporizing the sample and separating its components based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

            Causality Behind the Workflow

            Because butyrate is a polar and relatively non-volatile acid, direct injection can lead to poor peak shape and column degradation. To overcome this, two key steps are essential:

            • Acidification: The sample is acidified (pH < 3) to ensure the butyrate is in its protonated, non-ionized form (butyric acid), which is significantly more volatile.[1][6]

            • Derivatization (Optional but Recommended): To further increase volatility and thermal stability, the butyric acid is often converted into a more volatile ester (e.g., methyl or ethyl ester) or a silyl derivative.[7][8] This step dramatically improves peak symmetry and sensitivity.[1]

            Workflow Diagram: GC-FID Analysis of Butyrate

            GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Collect Fermentation Broth s2 2. Centrifuge to Remove Solids (12,000 x g, 10 min, 4°C) s1->s2 s3 3. Add Internal Standard (e.g., 2-ethylbutyric acid) s2->s3 s4 4. Acidify Supernatant (pH < 3 with HCl) s3->s4 s5 5. Liquid-Liquid Extraction (e.g., with diethyl ether) s4->s5 s6 6. Derivatization (Optional) (e.g., with MTBSTFA or BF3-Methanol) s5->s6 a1 7. Inject 1 µL into GC-FID System s6->a1 a2 8. Separation on a Polar Capillary Column (e.g., DB-23, Wax) a1->a2 a3 9. Detection by FID a2->a3 d1 10. Integrate Peak Areas a3->d1 d2 11. Construct Calibration Curve (Peak Area Ratio vs. Concentration) d1->d2 d3 12. Quantify Butyrate Concentration d2->d3 HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Collect Fermentation Broth s2 2. Centrifuge to Remove Solids (13,500 rpm, 10 min, 4°C) s1->s2 s3 3. Filter Supernatant (0.22 or 0.45 µm filter) s2->s3 s4 4. Transfer to HPLC Vial s3->s4 a1 5. Inject 10-30 µL into HPLC-UV System s4->a1 a2 6. Separation on a Reverse-Phase Column (e.g., C18) a1->a2 a3 7. Detection by UV (210 nm) a2->a3 d1 8. Integrate Peak Area a3->d1 d2 9. Construct Calibration Curve (Peak Area vs. Concentration) d1->d2 d3 10. Quantify Butyrate Concentration d2->d3 Enzymatic_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition s1 1. Collect Fermentation Broth s2 2. Centrifuge to Remove Solids s1->s2 s3 3. Dilute Supernatant as needed s2->s3 a1 4. Add Samples and Standards to Wells s3->a1 a2 5. Add Reaction Mix (Enzymes, Substrates, Cofactors) a1->a2 a3 6. Incubate at 37°C a2->a3 d1 7. Measure Absorbance or Fluorescence with a Plate Reader a3->d1 d2 8. Calculate Concentration from Standard Curve d1->d2

            Sources

            Troubleshooting & Optimization

            Troubleshooting inconsistent results in butyrate quantification assays

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction: The Volatility Paradox

            Welcome to the Technical Support Center. If you are reading this, you are likely experiencing high coefficients of variation (CV%), poor peak shapes, or non-reproducible quantification of butyrate (C4:0) in your biological samples.

            The Core Problem: Butyrate is deceptively simple. As a Short-Chain Fatty Acid (SCFA), it is highly volatile, hydrophilic, and biologically active.[1] Inconsistent results rarely stem from the mass spectrometer itself; they usually originate from sample handling (sublimation) or matrix effects (extraction efficiency) .

            This guide moves beyond basic protocol steps to address the causality of failure.

            Part 1: Pre-Analytical & Sample Handling (The Silent Killer)

            Issue: "My biological replicates show massive variation, even before extraction."

            Troubleshooting Guide
            SymptomRoot CauseCorrective Action
            High CV% between replicates Metabolic Flux: Bacteria in fecal samples continue fermenting fiber into butyrate even at 4°C.Immediate Quench: Snap-freeze samples in liquid nitrogen immediately upon collection. Never store fresh stool at 4°C for >4 hours.
            Lower than expected concentrations Sublimation: Lyophilizing (freeze-drying) samples without pH control causes butyrate to sublime as a gas.Alkalinize First: Ensure pH > 10 using NaOH before lyophilization. This converts volatile butyric acid into non-volatile sodium butyrate salt.
            Inconsistent "Wet Weight" data Hydration Variable: Fecal water content varies from 60-90%, making "per gram wet weight" normalization useless.Lyophilize: Always normalize to Dry Weight . If not possible, use 16S rRNA gene copy number for normalization (See Part 3).
            FAQ: Sample Storage

            Q: Can I use freeze-thaw cycles on my fecal samples? A: Limit this strictly. While recent studies suggest SCFAs are relatively stable for up to 2 freeze-thaw cycles, degradation accelerates significantly afterward. If you must aliquot, do it once upon the first thaw.

            Part 2: Extraction & Derivatization (The Chemistry)

            Issue: "I see tailing peaks on GC-MS or poor sensitivity on LC-MS."

            The Protocol Decision Matrix

            Direct injection of acidified samples (e.g., using HCl) is a common but flawed approach. It damages GC columns (phase stripping) and results in ghost peaks. Derivatization is the Gold Standard.

            Recommended Workflow: Propyl Chloroformate (PCF) Derivatization

            Unlike Silylation (BSTFA/TMS), which requires completely water-free samples (impossible with feces/plasma), PCF derivatization works in an aqueous environment.

            Protocol Logic:

            • Mechanism: PCF reacts with the carboxylic acid group of butyrate to form a propyl ester.

            • Benefit: The ester is hydrophobic (extractable into hexane) and volatile (perfect for GC).

            • Internal Standard: Use Butyric acid-d7 or 2-Ethylbutyric acid . Do not use heptanoic acid (it is naturally occurring).

            Step-by-Step PCF Protocol (Aqueous Compatible)
            • Sample Prep: Mix 10–50 mg fecal sample with 500 µL NaOH (0.005 M) to solubilize. Centrifuge at 12,000 x g for 10 min.

            • Supernatant Transfer: Transfer 300 µL supernatant to a glass tube.

            • Reagent Addition: Add 200 µL Propanol/Pyridine mix (3:2 v/v) .

            • Derivatization: Add 50 µL Propyl Chloroformate (PCF) . Vortex for 1 minute.

              • Note: Gas evolution (CO2) is normal. Vent carefully.

            • Extraction: Add 300 µL Hexane . Vortex vigorously for 1 minute. Centrifuge.

            • Injection: Transfer the top Hexane layer to a GC vial. Inject 1 µL.

            Part 3: Instrumentation & Data Normalization

            Issue: "My calibration curve is linear, but my biological data makes no sense."

            Visualizing the Troubleshooting Logic

            TroubleshootingLogic Start Problem: Inconsistent Butyrate Data CheckPrep Check Sample Prep Start->CheckPrep CheckInst Check Instrument (GC/LC) Start->CheckInst CheckNorm Check Normalization Start->CheckNorm Sublimation Is sample lyophilized? CheckPrep->Sublimation Derivatization Method? CheckInst->Derivatization Normalization Data Unit? CheckNorm->Normalization PH_Control Did you alkalinize (pH >10)? (Prevents sublimation) Sublimation->PH_Control Yes Aqueous Use PCF or IBCF (Water Compatible) Derivatization->Aqueous Samples are wet/fecal slurry Silylation Use BSTFA (Requires 100% Dry) Derivatization->Silylation Samples are dried extracts WetWeight Wet Weight (High Error) Normalization->WetWeight DryWeight Dry Weight (Standard) Normalization->DryWeight Bacteria 16S rDNA Count (High Accuracy) Normalization->Bacteria

            Caption: Decision tree for isolating sources of variance in SCFA analysis. Note the critical branch points at pH control and Normalization methods.

            Comparison of Detection Methods
            FeatureGC-MS (Derivatized)LC-MS/MS (UHPLC)ELISA / Colorimetric
            Sensitivity High (pg/mL)High (pg/mL)Low (µg/mL)
            Specificity Excellent (Separates isomers like iso-butyrate)Good (Requires long columns for isomer separation)Poor (Cross-reactivity)
            Throughput Medium (20-30 min run)High (5-10 min run)High
            Main Failure Moisture in inlet / Column bleedIon Suppression (Matrix effect)High Background
            Verdict Gold Standard for FecesBest for Plasma/SerumScreening only
            FAQ: Normalization

            Q: Why is "Wet Weight" insufficient for fecal samples? A: Fecal samples from patients with diarrhea (high water) vs. constipation (low water) will skew butyrate concentrations by up to 300% if normalized by wet weight. Recommendation: If you cannot lyophilize, measure the water content of a sub-aliquot and mathematically correct to dry weight, or normalize to 16S rRNA gene copy number (bacterial load), which correlates best with metabolic output.

            Part 4: Advanced Troubleshooting (The "Ghost" Peaks)

            Issue: "I see butyrate in my blank samples."

            Root Cause: Carryover or Contamination.

            • Inlet Liners (GC): Butyrate is sticky. If you use glass wool liners, fatty acids can adsorb and release in subsequent runs. Switch to wool-free, deactivated liners.

            • Septum Bleed: Overheated septa can release siloxanes that mimic SCFA fragments. Use high-temp, low-bleed septa.

            • Cross-Contamination: If you share a lab with microbiology, butyric acid fumes from fermentation vessels can contaminate open vials.

            Sample Workflow Diagram (PCF Method)

            PCF_Workflow Sample Fecal Sample (50mg) NaOH Add NaOH (Solubilize) Sample->NaOH Reagent Add Propanol/Pyridine + PCF Reagent NaOH->Reagent Reaction Reaction (Esterification) Reagent->Reaction Vortex 1 min Extract Add Hexane (LLE) Reaction->Extract GC Inject Hexane Layer (GC-MS) Extract->GC Phase Separation

            Caption: The Propyl Chloroformate (PCF) workflow allows for derivatization directly in the aqueous phase, bypassing the need for drying and reducing volatile loss.

            References

            • Gu, J., et al. (2021). Freeze-thaw stability of short-chain fatty acids in human stool.[2] ResearchGate. Available at:

            • Ueyama, J., et al. (2020). Freeze-drying Enables Homogeneous and Stable Sample Preparation for Determination of Fecal Short-Chain Fatty Acids. Analytical Biochemistry. Available at:

            • Agilent Technologies. GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Application Note. Available at:

            • Han, J., et al. (2015). A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids using propyl chloroformate derivatization. Metabolomics. Available at:

            • Cui, Y., et al. (2024). Normalization of short-chain fatty acid concentration by bacterial count of stool samples improves discrimination between eubiotic and dysbiotic gut microbiota.[3] Frontiers in Microbiology. Available at:

            Sources

            Challenges in translating in vitro butyrate findings to in vivo models

            Author: BenchChem Technical Support Team. Date: February 2026

            Ticket #404: Lack of Efficacy in In Vivo Models

            Status: Open Assigned Specialist: Senior Application Scientist Topic: Challenges in translating in vitro butyrate findings to in vivo models.[1]

            Introduction: The "Butyrate Paradox"

            Welcome to the Technical Support Center. You are likely here because your in vitro data showed potent HDAC inhibition, anti-inflammatory effects, or apoptosis in colorectal cancer (CRC) cell lines (e.g., HCT116, HT-29) using 5mM Sodium Butyrate, but your animal models (xenografts or colitis models) failed to replicate these phenotypes.

            This guide addresses the "Butyrate Paradox" and the Pharmacokinetic Mismatch —the two primary failure modes in butyrate translation.

            Module 1: The Metabolic & Mechanistic Mismatch

            Root Cause Analysis

            In standard cell culture, you likely used High Glucose (25 mM) media under Normoxia (21%

            
            ) . This creates an artificial metabolic environment.
            
            • The Warburg Effect (In Vitro Artifact): In high-glucose media, cells rely on glycolysis.[2] They do not metabolize butyrate in the mitochondria. Instead, butyrate accumulates in the nucleus, acting as a potent Histone Deacetylase Inhibitor (HDACi), driving apoptosis.[2][3]

            • The Physiological Reality (In Vivo): Normal colonocytes use butyrate as their primary energy source (70% of energy) via

              
              -oxidation. They consume it rapidly, preventing nuclear accumulation.
              

            Key Insight: If your in vivo model has functional mitochondria and available oxygen, the cells will eat your drug (butyrate) rather than be regulated by it.

            Mechanism Visualization

            The following diagram illustrates the divergent fate of butyrate in normal vs. Warburg-shifted (cancer) cells.

            ButyrateMechanism cluster_0 Normal Colonocyte ( Oxidative Phosphorylation ) cluster_1 Cancer Cell / High Glucose In Vitro ( Warburg Effect ) Butyrate1 Butyrate Input Mito1 Mitochondria (Beta-Oxidation) Butyrate1->Mito1 Rapid Uptake Acetyl Acetyl-CoA Production Mito1->Acetyl HATs HAT Activation (Epigenetic Regulation) Acetyl->HATs Growth Cell Proliferation (Homeostasis) HATs->Growth Butyrate2 Butyrate Input Nucleus Nuclear Accumulation Butyrate2->Nucleus Mito. Bypass Glycolysis Glycolysis (Glucose Dependency) HDAC HDAC Inhibition Nucleus->HDAC Apoptosis Apoptosis / Growth Arrest HDAC->Apoptosis

            Caption: Differential metabolic fate of butyrate. In normal oxidative cells (green), butyrate fuels growth.[3] In glycolytic cells (red), it accumulates as an HDAC inhibitor.

            Module 2: Pharmacokinetics & Delivery

            The Concentration Gradient Problem

            A common error is administering Sodium Butyrate (NaB) via oral gavage or drinking water and expecting colonic efficacy.

            • Upper GI Absorption: Free butyrate is rapidly absorbed in the stomach and small intestine via SMCT1/MCT1 transporters.

            • Systemic Clearance: The liver clears butyrate (first-pass metabolism) with a half-life of <10 minutes.

            • Result: The colon receives negligible amounts of the drug.

            Data Summary: Physiological vs. Experimental Concentrations
            ParameterPhysiological (Lumen)Physiological (Serum)Typical In Vitro Dose
            Concentration 10–20 mM < 0.1 mM (10-100
            
            
            M)
            2–5 mM (Static)
            Exposure Time Continuous (Microbiome)Transient (Spikes)24–72 Hours (Constant)
            Oxygen Tension < 1%
            
            
            (Hypoxia)
            ~5-10%
            
            
            21%
            
            
            (Normoxia)
            Troubleshooting: Delivery Systems

            Do not use free Sodium Butyrate for colonic targeting. Use the following alternatives:

            • Tributyrin: A prodrug (glycerol + 3 butyrate molecules). It passes the stomach and is hydrolyzed by pancreatic lipases, providing sustained release.

            • Resistant Starch/Fiber: Promotes endogenous production (requires functional microbiome).

            • Encapsulation: pH-dependent release coatings (e.g., Eudragit) that dissolve only at pH > 6.0 (ileum/colon).

            Module 3: Experimental Protocols

            Protocol A: "Physiomimetic" In Vitro Assay

            Objective: To replicate the in vivo metabolic environment in a dish.

            Reagents:

            • Base Media: Glucose-free DMEM.

            • Supplement: Galactose (10 mM) or Low Glucose (1-2 mM).

            • Butyrate Source: Sodium Butyrate (0.5 mM - 5 mM titration).

            Step-by-Step:

            • Acclimatization: Wean cells from High Glucose (25 mM) to Low Glucose (5 mM) over 2 passages to force mitochondrial engagement.

            • Seeding: Seed cells in Low Glucose (1 mM) or Galactose (10 mM) media.

              • Why? Forcing cells to use oxidative phosphorylation (OXPHOS) mimics the in vivo reliance on butyrate oxidation.

            • Treatment: Apply Butyrate gradient.

              • Control: Untreated.

              • Physiological: 0.5 mM (Fuel source).

              • Pharmacological:[4][5] 5.0 mM (HDAC inhibition threshold).

            • Readout: Measure Acetyl-H3 levels (Western Blot) and proliferation (MTT/CellTiter-Glo).

              • Expected Result: In low glucose, low-dose butyrate (0.5 mM) may increase proliferation (fuel effect), whereas in high glucose, it has no effect or kills. This unmasks the "Paradox."

            Protocol B: In Vivo Pharmacokinetic Validation

            Objective: Confirm colonic delivery before efficacy studies.

            Workflow:

            • Administration: Oral gavage of Tributyrin (1 g/kg) vs. Sodium Butyrate (1 g/kg).

            • Sampling: Harvest portal vein blood and colonic content at 15, 30, 60, and 120 min.

            • Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) for SCFA quantification.

              • Success Criteria: Colonic butyrate > 5 mM at T=60 min.

            Module 4: Frequently Asked Questions (FAQ)

            Q: Why did my cells die with 5mM Butyrate in culture, but the tumor grew in the mouse? A: In culture (High Glucose), the cells used glucose for fuel and butyrate accumulated as a toxin (HDACi). In the mouse, the tumor likely had access to oxygen and lipids, or the systemic half-life of butyrate was so short (minutes) that the tumor never experienced a sustained 5mM concentration.

            Q: Can I just add butyrate to the drinking water? A: Generally, no. Most is absorbed in the upper GI. It also tastes terrible (rancid butter), reducing water intake and causing dehydration, which confounds results. Use Tributyrin in diet or encapsulated formulations.

            Q: How do I model the "Warburg Effect" sensitivity correctly? A: Compare cell lines with different metabolic profiles.

            • Warburg-High: HCT116 (Glycolytic)

              
               Sensitive to Butyrate HDACi.
              
            • Warburg-Low: HT-29 (More oxidative)

              
               May oxidize butyrate; requires higher doses for HDACi.
              

            References

            • The Warburg effect dictates the mechanism of butyrate-mediated histone acetylation and cell proliferation. Donohoe, D. R., et al. (2012).[3][6][7][8] Molecular Cell. [Link] Key Finding: Mechanistic proof that metabolic state dictates whether butyrate acts as a fuel (proliferation) or an HDAC inhibitor (apoptosis).[2][8]

            • Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation. Salvi, P. S., & Cowles, R. A. (2021). Experimental Biology and Medicine. [Link] Key Finding: Establishes physiological lumen concentrations (10-20mM) vs. systemic levels.

            • A Pharmacokinetic Comparison of Three Butyrate Products. Journal of Exercise and Nutrition (2025). [Link] Key Finding: Comparative PK data showing rapid clearance of Sodium Butyrate vs. sustained release of alternatives.[5][9]

            • Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin. Egorin, M. J., et al. (1999). Cancer Chemotherapy and Pharmacology. [Link] Key Finding: Tributyrin provides pharmacologically relevant plasma concentrations compared to NaB.

            Sources

            Validation & Comparative

            Comparative Guide: Butyric Acid vs. Propionic Acid in Gut Health Research

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            For researchers investigating the microbiome-host interface, distinguishing between Butyric Acid (C4) and Propionic Acid (C3) is critical. While both are short-chain fatty acids (SCFAs) produced by bacterial fermentation, their physiological fates diverge significantly. Butyrate acts primarily as the obligate energy source for colonocytes and a potent epigenetic regulator (HDAC inhibitor) locally in the gut. Propionate , conversely, functions as a systemic metabolic signal, traversing the portal vein to the liver to modulate gluconeogenesis and satiety via GPCR signaling.

            Mechanistic Profiling: Receptor Affinity & Epigenetics

            The divergent effects of these SCFAs stem from their distinct receptor profiles and enzyme inhibitory capacities.

            GPCR and Transporter Selectivity
            • GPR109A (HCAR2): Butyrate is a primary agonist for GPR109A, a receptor critical for suppressing colonic inflammation and inducing tumor suppression. Propionate has negligible affinity for this receptor.

            • FFAR2 (GPR43) & FFAR3 (GPR41): Propionate exhibits high affinity for both FFAR2 and FFAR3. Butyrate activates FFAR3 but has significantly lower potency for FFAR2 compared to propionate or acetate.

            Epigenetic Regulation (HDAC Inhibition)

            Butyrate is the most potent endogenous inhibitor of Class I and II Histone Deacetylases (HDACs), specifically HDAC1, 2, 3, and 8. This inhibition leads to hyperacetylation of histones (e.g., H3K9ac) at the Foxp3 locus, driving Treg differentiation. Propionate also inhibits HDACs but requires higher concentrations (typically 2–4x) to achieve comparable inhibition to butyrate.

            Table 1: Mechanistic Comparison of Butyrate and Propionate

            FeatureButyric Acid (C4)Propionic Acid (C3)
            Primary Metabolic Fate Colonocyte Fuel (70-90% oxidized locally)Hepatic Gluconeogenesis (via portal vein)
            HDAC Inhibition Potency High (IC50 ~0.5 - 1.0 mM)Moderate (IC50 ~2.0 - 4.0 mM)
            GPR109A Agonism Strong (Anti-inflammatory/Tumor suppressor)Negligible
            FFAR2 (GPR43) Affinity LowHigh
            FFAR3 (GPR41) Affinity HighHigh
            Effect on T-regs Induces differentiation (Foxp3 locus acetylation)Promotes accumulation/chemotaxis
            Signaling Pathways Visualization

            The following diagram illustrates the distinct signaling cascades triggered by Butyrate (local/nuclear focus) versus Propionate (systemic/membrane focus).

            SCFA_Pathways cluster_lumen Gut Lumen cluster_cell Intestinal Epithelial Cell / Immune Cell cluster_liver Liver (Systemic) Butyrate Butyrate (C4) GPR109A GPR109A (HCAR2) Butyrate->GPR109A MCT1 MCT1/SMCT1 (Transporter) Butyrate->MCT1 Propionate Propionate (C3) GPR43 FFAR2 (GPR43) Propionate->GPR43 Propionate->MCT1 Foxp3 Foxp3 Expression (Treg Induction) GPR109A->Foxp3 Anti-inflam TJ Tight Junction Assembly GPR43->TJ Modest Effect HDAC HDAC Inhibition (Class I/II) MCT1->HDAC High Potency BetaOx Beta-Oxidation (Mitochondria) MCT1->BetaOx Primary Fuel Gluconeo Gluconeogenesis MCT1->Gluconeo Portal Transport LipidSyn Inhibit Lipid Synthesis MCT1->LipidSyn Histone Histone Hyperacetylation (H3K9ac) HDAC->Histone Histone->Foxp3 AMPK AMPK Activation BetaOx->AMPK AMPK->TJ Barrier Integrity

            Figure 1: Differential signaling pathways. Butyrate dominates nuclear (HDAC) and mitochondrial pathways in the gut, while Propionate targets membrane GPCRs and hepatic metabolism.

            Functional Outcomes: Barrier Integrity & Immunity[1][2]
            Intestinal Barrier Function (TEER)

            Butyrate is superior to propionate in enhancing Transepithelial Electrical Resistance (TEER).

            • Mechanism: Butyrate upregulates Claudin-1 and Occludin via AMPK activation and represses the "leaky" pore-forming protein Claudin-2 via IL-10RA signaling.

            • The Paradox: Note that Butyrate exhibits a "paradoxical effect." At physiological levels (<5 mM), it supports barrier function. At high concentrations (>10 mM) in vitro, it can induce apoptosis in Caco-2 cells, leading to barrier disruption. Propionate does not typically show this cytotoxicity but is less effective at strengthening the barrier.

            Immune Modulation
            • Tregs: Butyrate promotes the differentiation of naïve T cells into Foxp3+ Tregs via epigenetic remodeling (HDAC inhibition).[1] Propionate influences Tregs primarily through GPR43-mediated chemotaxis and accumulation, rather than de novo differentiation.

            • Cytokines: Butyrate strongly suppresses IL-6 and TNF-α via GPR109A.

            Experimental Validation Protocols

            To validate these effects in your own research, use the following self-validating protocols.

            Protocol A: Caco-2 Barrier Integrity Assay (TEER)

            Objective: Compare the efficacy of Butyrate vs. Propionate in restoring barrier function after LPS challenge.

            • Cell Culture: Seed Caco-2 cells (1x10^5 cells/cm²) on Transwell polyester membrane inserts (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.

            • Baseline Measurement: Measure TEER using an epithelial volt-ohm meter (EVOM). Only use wells with TEER > 1000 Ω·cm².

            • Challenge & Treatment:

              • Control: Media only.

              • Inflammatory Control: LPS (10 µg/mL) added basolaterally.

              • Experimental Arms: Co-incubate LPS with Sodium Butyrate (2 mM) OR Sodium Propionate (2 mM) apically.

              • Note: Do not exceed 5 mM Butyrate to avoid apoptosis artifacts.

            • Readout: Measure TEER at T=24h and T=48h.

            • Validation Check: The "Inflammatory Control" must show a >30% drop in TEER relative to baseline for the assay to be valid. Butyrate should restore TEER significantly better than Propionate at 24h.

            Protocol B: HDAC Inhibition Fluorometric Assay

            Objective: Quantify the potency difference (IC50) between the two SCFAs.

            • Preparation: Use a commercial fluorometric HDAC activity kit (e.g., Fluor-de-Lys).

            • Sample Setup: Prepare nuclear extracts from HT-29 or HeLa cells.

            • Dosing: Prepare a dilution series for Sodium Butyrate and Sodium Propionate (0.1 mM to 50 mM).

            • Incubation: Incubate nuclear extract + SCFA + Acetylated Substrate (containing a lysine side chain) for 30 mins at 37°C.

            • Development: Add Developer solution (containing Trypsin/Protease) to release the fluorophore from deacetylated substrates.

            • Detection: Read Fluorescence (Ex 360nm / Em 460nm).

            • Calculation: Plot % Inhibition vs. Log[Concentration]. Expect Butyrate IC50 ≈ 0.5 mM and Propionate IC50 ≈ 2.0 mM.

            Experimental Workflow Diagram

            Experiment_Workflow Start Start: Caco-2 Differentiation (21 Days) QC QC: TEER > 1000 Ω·cm² Start->QC Treat Apical Treatment: 2mM Butyrate vs 2mM Propionate QC->Treat Pass Challenge Basolateral Challenge: LPS or TNF-α Treat->Challenge Measure Endpoint: TEER (24h) + FITC-Dextran Flux Challenge->Measure Western Validation: Western Blot (Claudin-2, H3K9ac) Measure->Western

            Figure 2: Workflow for validating barrier protection effects. Critical QC step ensures monolayer integrity before SCFA treatment.

            References
            • Mechanisms of SCFA Action: Parada Venegas, D., et al. (2019).[2] "Short Chain Fatty Acids (SCFAs)-Mediated Gut Epithelial and Immune Regulation and Its Relevance for Inflammatory Bowel Diseases." Frontiers in Immunology.

            • GPR109A Specificity: Singh, N., et al. (2014). "Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis." Immunity.

            • Treg Differentiation: Arpaia, N., et al. (2013).[3] "Metabolites produced by commensal bacteria promote peripheral regulatory T-cell generation."[4] Nature.

            • Barrier Function & Paradoxical Effects: Peng, L., et al. (2007). "Effects of butyrate on intestinal barrier function in a Caco-2 cell monolayer model of intestinal barrier." Pediatric Research.

            • HDAC Inhibition Potency: Waldecker, M., et al. (2008). "Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon." Journal of Nutritional Biochemistry.

            Sources

            Comparative study of butyrate's efficacy on different colon cancer cell lines

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Comparative Study of Butyrate's Efficacy on Different Colon Cancer Cell Lines Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

            Introduction: The Butyrate Paradox in Oncology

            Sodium butyrate (NaB), a short-chain fatty acid (SCFA) produced by bacterial fermentation of dietary fiber, presents a unique "paradox" in oncology: it serves as the primary energy source for normal colonocytes but acts as a potent anti-proliferative agent in colorectal cancer (CRC) cells.[1][2][3]

            For the drug development professional, butyrate is not merely a nutrient; it is a naturally occurring Histone Deacetylase Inhibitor (HDACi). However, its efficacy is not uniform.[1] The response to butyrate—ranging from rapid apoptosis to cell cycle arrest and differentiation—is strictly dictated by the genetic landscape of the specific cell line employed.

            This guide dissects the differential efficacy of butyrate across three standard CRC models: HCT116 , HT-29 , and Caco-2 , providing a roadmap for selecting the appropriate model for your specific research question.

            Mechanistic Landscape: How Butyrate Rewires the Cancer Cell

            Before comparing cell lines, we must establish the mechanism. Butyrate functions primarily through the "Warburg Effect" reversal and epigenetic modulation.

            • HDAC Inhibition: Butyrate inhibits Class I and II HDACs, leading to hyperacetylation of Histone H3/H4. This opens chromatin structure, reactivating silenced tumor suppressor genes like p21 (WAF1/CIP1).

            • Metabolic Rewiring: Unlike normal cells that oxidize butyrate, cancer cells (due to the Warburg effect) accumulate it in the nucleus, where it acts as an HDACi.

            • GPR109A Activation: Acts as a ligand for the GPR109A receptor, suppressing NF-κB signaling and inflammation.

            Figure 1: The Butyrate Signaling Cascade

            This diagram illustrates the dual pathway of HDAC inhibition and metabolic accumulation leading to apoptosis.

            Butyrate_Mechanism cluster_0 Cytoplasm vs Nucleus Butyrate Sodium Butyrate (NaB) Accumulation Nuclear Accumulation of Butyrate Butyrate->Accumulation Warburg Warburg Effect (Glycolytic Phenotype) Warburg->Accumulation Prevents Oxidation HDAC HDAC Inhibition (Class I/II) Accumulation->HDAC Histone Histone Hyperacetylation (H3/H4) HDAC->Histone p21 Upregulation of p21 (WAF1/CIP1) Histone->p21 Bax Bax/Bak Activation p21->Bax Arrest G1/G2 Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis (Cell Death) Bax->Apoptosis

            Caption: Butyrate accumulates in glycolytic cancer cells, inhibiting HDACs and triggering p21-mediated arrest or apoptosis.[2][4]

            Comparative Efficacy Analysis

            The choice of cell line fundamentally alters the experimental outcome. HCT116 is an "apoptosis-driven" model, while HT-29 and Caco-2 are "differentiation-driven" models.

            Table 1: Comparative Efficacy Profile
            FeatureHCT116 HT-29 Caco-2
            Differentiation Status Poorly differentiatedModerately differentiatedWell differentiated (Enterocyte-like)
            p53 Status Wild-type (WT) Mutant (R273H) Mutant (Truncated)
            Primary Response Rapid ApoptosisDifferentiation & G1 ArrestDifferentiation & Barrier Formation
            IC50 (24h) ~1.14 mM [1]> 5 mM (Resistant)> 5 mM (Resistant)
            IC50 (48h) ~0.83 mM [1]~2.42 mM [1]High Resistance
            IC50 (72h) ~0.86 mM [1]~2.15 mM [1]~2.15 mM [1]
            Key Mechanism p53-dependent p21 induction; Downregulation of c-Myc/ERKp53-independent p21 induction; FAK/Src inhibitionAlkaline Phosphatase upregulation; Tight junction formation
            Best Use Case Apoptosis assays; Chemosensitivity studiesDifferentiation therapy; Inflammation modelsIntestinal barrier/transport studies
            Expert Insight:
            • HCT116 (The Sensitive Model): Due to its wild-type p53 status, HCT116 is exquisitely sensitive to butyrate. It is the preferred model if your endpoint is cell death or apoptosis . You will see significant caspase cleavage within 24 hours.

            • HT-29 (The Resistant Model): Lacking functional p53, HT-29 cells resist immediate apoptosis. Instead, butyrate forces them to differentiate (expressing Alkaline Phosphatase) and undergo cell cycle arrest. Use this model to study differentiation therapy or resistance mechanisms .

            • Caco-2 (The Barrier Model): These cells require longer treatment durations (72h+). They are unique because they spontaneously differentiate into a monolayer resembling the small intestine. Butyrate enhances this barrier function at low doses (<2 mM) but induces toxicity at high doses (>5 mM).

            Benchmarking Against Alternatives

            To validate butyrate's efficacy, it is often compared against synthetic HDAC inhibitors or standard chemotherapeutics.

            Butyrate vs. Trichostatin A (TSA)[3][4][5]
            • Potency: TSA is nanomolar potent (IC50 ~10-100 nM), whereas Butyrate is millimolar potent (IC50 ~1-5 mM).

            • Specificity: Both are pan-HDAC inhibitors.

            • Relevance: TSA is a toxic research tool. Butyrate is a physiological metabolite.[4] Choose Butyrate for translational microbiome studies; Choose TSA for pure mechanistic validation of HDAC inhibition.

            Butyrate + 5-Fluorouracil (5-FU) Synergy

            Butyrate is rarely a monotherapy. It acts synergistically with 5-FU.

            • Mechanism: 5-FU inhibits Thymidylate Synthase (TYMS). Butyrate further downregulates TYMS expression and prevents the "rescue" of cancer cells, overcoming 5-FU resistance [2].

            • Data: Co-treatment reduces the IC50 of 5-FU by 2-4 fold in HCT116 cells.

            Experimental Workflow: The Validated 72h Efficacy Protocol

            Objective: To determine the IC50 of Sodium Butyrate (NaB) on CRC cell lines using a self-validating MTT/SRB assay.

            Figure 2: Optimized Experimental Workflow

            This workflow accounts for the specific seeding densities and pH considerations required for butyrate.

            Experiment_Workflow Prep Step 1: Stock Prep 1M NaB in PBS Filter Sterilize (0.22µm) Seed Step 2: Seeding 96-Well Plate (Wait 24h for adhesion) Prep->Seed Treat Step 3: Treatment Serial Dilution (0-20mM) Duration: 24h / 48h / 72h Seed->Treat Assay Step 4: Readout MTT/SRB Assay OD 570nm Treat->Assay

            Caption: A standardized 4-step workflow for assessing Butyrate cytotoxicity.

            Detailed Protocol Steps
            Step 1: Reagent Preparation (Critical)
            • Sodium Butyrate Stock: Dissolve NaB in PBS to create a 1M stock .

              • Expert Tip: NaB solutions are alkaline. Check pH; if >7.6, adjust carefully with dilute HCl to pH 7.4. Unbuffered alkaline stress can mimic toxicity.

              • Storage: Store aliquots at -20°C. Do not freeze-thaw more than once.

            Step 2: Cell Seeding (Density Matters)

            Over-confluence masks butyrate's anti-proliferative effects. Use these optimized densities for a 96-well plate:

            • HCT116: 3,000 - 5,000 cells/well (Fast grower).

            • HT-29: 8,000 - 10,000 cells/well (Slower grower).

            • Caco-2: 10,000 - 15,000 cells/well (Needs contact for differentiation).

            • Validation: Incubate for 24h post-seeding to ensure log-phase growth before treatment.

            Step 3: Treatment[5]
            • Dilution: Dilute the 1M stock into fresh complete media (DMEM/RPMI + 10% FBS).

            • Range: 0, 0.5, 1, 2, 5, 10, 20 mM.

            • Controls: Vehicle control (PBS only) and Positive Control (5-FU or TSA).

            Step 4: Data Analysis
            • Calculate % Viability = (OD_sample - OD_blank) / (OD_control - OD_blank) * 100.

            • Plot Log(concentration) vs. % Viability to derive IC50 using non-linear regression (e.g., GraphPad Prism).

            Troubleshooting & Optimization

            • Volatile Fatty Acid: Butyrate is a Short-Chain Fatty Acid.[4][5][6][7] While "sodium butyrate" salt is stable, avoid leaving plates open for extended periods.[5][6][8] Use parafilm to seal plate edges to prevent evaporation and "edge effect" during 72h incubations.

            • pH Drift: If your media turns purple (alkaline) immediately upon adding high-dose butyrate (>20mM), your stock was not pH-adjusted. This invalidates the result.

            • FBS Interference: Serum contains low levels of butyrate esterases. Heat-inactivate your FBS properly (56°C for 30 min) to ensure stability of the drug over 72h.

            References

            • Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent. Source: Nutrients (2024).[9] URL:[Link]

            • Microbial metabolite sodium butyrate enhances the anti-tumor efficacy of 5-fluorouracil against colorectal cancer. Source: PubMed (2024).[9] URL:[Link]

            • Sodium Butyrate Inhibits the Expression of Thymidylate Synthase and Induces Cell Death in Colorectal Cancer Cells. Source: Int J Mol Sci (2024). URL:[Link]

            • Sodium Butyrate: A Multifaceted Modulator in Colorectal Cancer Therapy. Source: MDPI (2023). URL:[Link]

            • Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases. Source:[4] Oncotarget (2018). URL:[Link]

            Sources

            Cross-Study Validation of Butyrate’s Anti-Inflammatory Effects in Humans

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary: The Translational Gap

            Butyrate (C4), a short-chain fatty acid (SCFA), represents a paradox in immunometabolism. Mechanistically, it is a potent histone deacetylase (HDAC) inhibitor and G-protein coupled receptor (GPCR) agonist with undisputable anti-inflammatory efficacy in vitro and murine models. Clinically, however, human validation is plagued by pharmacokinetic (PK) inconsistencies.

            This guide objectively analyzes the cross-study performance of butyrate against standard-of-care (SoC) alternatives and placebo. It addresses the core challenge: delivering the active moiety to the colonic mucosa or systemic circulation at therapeutic thresholds.

            Mechanistic Foundation: The Dual-Signal Pathway

            To understand clinical outcomes, we must first validate the mechanism. Butyrate operates via two distinct pathways that converge to suppress nuclear factor-kappa B (NF-κB), the master regulator of inflammation.

            • Epigenetic Regulation (Intracellular): Butyrate enters the colonocyte/immune cell via MCT1/SMCT1 transporters. It inhibits HDACs, preventing the deacetylation of histones and non-histone proteins (like p65 subunit of NF-κB), thereby silencing pro-inflammatory gene expression.

            • Receptor Signaling (Extracellular): Butyrate binds to GPR109A and GPR43 on the cell surface, triggering downstream inhibition of adenylate cyclase and reducing inflammatory cytokine secretion.

            Visualization: Butyrate Anti-Inflammatory Signaling

            ButyrateMechanism cluster_outcome Clinical Outcome Butyrate_Ext Extracellular Butyrate GPR109A GPR109A / GPR43 (Surface Receptor) Butyrate_Ext->GPR109A Ligand Binding MCT1 MCT1 Transporter Butyrate_Ext->MCT1 Transport NFkB NF-κB Complex (Pro-inflammatory) GPR109A->NFkB Suppresses Treg Treg Differentiation (IL-10 Production) GPR109A->Treg Induces Butyrate_Int Intracellular Butyrate MCT1->Butyrate_Int Influx HDAC HDAC Enzymes Butyrate_Int->HDAC Inhibits HDAC->NFkB Permits Activation Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Transcription Reduced_Inflammation Reduced Mucosal Inflammation Cytokines->Reduced_Inflammation Decreased Levels Treg->Reduced_Inflammation Immune Tolerance

            Caption: Dual-pathway suppression of inflammation via HDAC inhibition and GPR signaling.[1][2]

            Comparative Analysis: Butyrate vs. Alternatives

            The following data synthesizes key human trials comparing Sodium Butyrate (NaB) against Mesalamine (5-ASA), the standard of care for Ulcerative Colitis (UC), and Placebo.

            Table 1: Efficacy in Ulcerative Colitis (Mild-to-Moderate)

            Data synthesized from Vernia et al. and subsequent validation studies.

            ParameterMesalamine Alone (Standard of Care)Mesalamine + Oral Butyrate (Combination)Butyrate Enema (Local Delivery)Statistical Significance
            Dosage 2.4g/day (Oral)2.4g (Mesalamine) + 4g (Butyrate)100mM / 80mL (Rectal)N/A
            UCDAI Score (Δ) Reduced by ~2.6 pointsReduced by ~4.7 points Mixed Resultsp < 0.05 (Combination vs Baseline)
            Histological Healing Moderate ImprovementSignificant Improvement High (Distal Colitis only)p < 0.05 (vs. Pre-treatment)
            Remission Rate ~40-50%~58% ~30-40%Not significant between groups
            Safety Profile GoodExcellent Poor compliance (Retention issues)No added toxicity

            Critical Insight: Oral butyrate combined with Mesalamine shows a trend toward superior efficacy compared to Mesalamine alone, particularly in histological healing. However, the lack of statistical significance in remission rates between groups suggests that butyrate functions best as an adjuvant , not a monotherapy replacement.

            Table 2: Systemic Inflammation & Metabolic Syndrome

            Comparison of Butyrate vs. Placebo in non-IBD inflammatory states (Obesity/Type 2 Diabetes).

            BiomarkerPlacebo Oral Sodium Butyrate (600mg - 4g/day)Effect Size Source Context
            TNF-α No ChangeDecreased (-15% to -25%) ModerateObese subjects / T2D
            IL-6 No ChangeDecreased ModerateMetabolic Syndrome
            Insulin Sensitivity StableImproved VariableDependent on microbiome baseline
            CRP (C-Reactive Protein) StableSignificant Decrease HighPediatric IBD / Active UC

            Pharmacokinetic Challenges & Delivery Systems

            The primary failure point in human trials is PK. Uncoated butyrate is rapidly absorbed in the upper GI tract, never reaching the colon where inflammation (in UC) or GPR signaling (for systemic effects) is most critical.

            • Tributyrin: A prodrug (3 butyrate molecules esterified to glycerol). Better PK than NaB but still requires lipase activity.

            • Coated NaB: pH-dependent release (e.g., Eudragit coating). This is the "Gold Standard" for oral delivery in IBD.

            • Enema: High local concentration but poor patient compliance and limited reach (splenic flexure).

            Comparison of Delivery Routes
            • Oral (Standard): <1% reaches colon.

            • Oral (Micro-encapsulated): ~20-30% reaches colon. (Recommended for Trials)

            • Rectal (Enema): 100% reaches rectum/sigmoid; 0% reaches ascending colon.

            Experimental Protocol: Cross-Study Validation Workflow

            To rigorously validate butyrate's effect in a new cohort, researchers should avoid the "black box" approach of previous failed trials. The following protocol integrates bioavailability checks with clinical endpoints.

            Visualization: Robust Validation Workflow

            ValidationProtocol cluster_arms Randomization Arms Screening Patient Screening (IBD or MetS) Baseline Baseline Biopsy & Stool (Microbiome + Histology) Screening->Baseline Arm_A Control: SoC + Placebo Baseline->Arm_A Arm_B Experimental: SoC + Encapsulated Butyrate Baseline->Arm_B Endpoints Primary Endpoints: 1. Mucosal Healing (Endoscopy) 2. Cytokine Panel (IL-6, TNF-α) Arm_A->Endpoints Week 8 PK_Check PK Validation Step (Serum Butyrate + Fecal Recovery) Arm_B->PK_Check Week 2 Arm_B->Endpoints PK_Check->Endpoints Confirm Delivery Analysis Stratified Analysis (Responders vs. Non-Responders) Endpoints->Analysis

            Caption: Proposed Phase IIb workflow incorporating PK validation to ensure colonic delivery.

            Protocol Specifics (Self-Validating Steps):
            • Formulation: Use pH-dependent release sodium butyrate (target pH > 6.0 for ileo-colonic release). Uncoated butyrate is invalid for colonic studies.

            • Dosing: Minimum 4g/day (divided doses). Studies using <1g/day consistently fail to show significance.

            • PK Validation (The "Trust" Step): Measure fecal butyrate concentrations at Week 2. If Arm B does not show elevated fecal butyrate vs. Arm A, the delivery system has failed, and the trial should be halted or re-formulated. This prevents false negatives.

            References

            • Vernia, P., et al. (2000). Combined oral sodium butyrate and mesalazine treatment compared to oral mesalazine alone in ulcerative colitis: randomized, double-blind, placebo-controlled pilot study.[3][4] Digestive Diseases and Sciences.

            • Canani, R. B., et al. (2011). Potential beneficial effects of butyrate in intestinal and extraintestinal diseases.[4][5][6][7][8][9][10] World Journal of Gastroenterology.[11]

            • Cleophas, M. C., et al. (2019). Butyrate Conditions Human Dendritic Cells to Prime Type 1 Regulatory T Cells via both Histone Deacetylase Inhibition and G Protein-Coupled Receptor 109A Signaling.[1] Frontiers in Immunology.[12]

            • Bordin, M., et al. (2016). Butyrate: A Double-Edged Sword for Health? Advances in Nutrition.

            • Amiri, P., et al. (2022). Effects of Short Chain Fatty Acid-Butyrate Supplementation on the Disease Severity, Inflammation, and Psychological Factors in Patients With Active Ulcerative Colitis.[13] Frontiers in Pharmacology.

            Sources

            Inter-laboratory validation of butyric acid measurement by GC-FID

            Author: BenchChem Technical Support Team. Date: February 2026

            ric Acid Measurement by GC-FID

            For Researchers, Scientists, and Drug Development Professionals

            This guide provides an in-depth technical analysis of the inter-laboratory validation of butyric acid measurement using Gas Chromatography with Flame Ionization Detection (GC-FID). Butyric acid, a key short-chain fatty acid (SCFA), is a critical indicator in various fields, from food quality assessment to clinical research. Its accurate quantification is paramount.[1] This document will explore the nuances of establishing a robust and reproducible GC-FID method for butyric acid analysis, drawing upon established validation principles and real-world laboratory experiences.

            The Significance of Butyric Acid and the Role of GC-FID

            Butyric acid, a four-carbon saturated fatty acid, is notably present in milk fat and serves as a quality marker for butter and related products.[2][3][4][5] In the realm of health and medicine, butyric acid, produced by the gut microbiota, plays a crucial role in maintaining intestinal health. Given its importance, several analytical techniques are employed for its quantification, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR).[6][7][8] Among these, GC-FID is a widely preferred method due to its precision and suitability for routine laboratory use.[3][4]

            While advanced techniques like GC-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high specificity and sensitivity, GC-FID remains a cost-effective and reliable workhorse in many analytical laboratories.[1][9] However, the volatile nature of butyric acid and the complexity of biological matrices present analytical challenges.[1] This necessitates a well-validated method to ensure accurate and reproducible results across different laboratories.

            Pillars of a Robust Inter-Laboratory Validation

            An inter-laboratory validation study is crucial for establishing the ruggedness and transferability of an analytical method. The core principle is to assess the method's performance when used by different analysts in different laboratories, using different equipment. Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

            Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. In the context of GC-FID analysis of butyric acid, this means ensuring that no other compounds in the sample matrix co-elute with the butyric acid peak, leading to interference. This is typically achieved by analyzing a matrix blank (a sample identical to the test sample but without the analyte) to check for any interfering peaks at the retention time of butyric acid.[10]

            Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a defined range. For butyric acid analysis by GC-FID, a calibration curve is constructed by plotting the peak area against the concentration of a series of prepared standards. A successful validation will exhibit a high coefficient of determination (R²), typically greater than 0.999.[2][3][4][5] For instance, one study demonstrated a linear relationship for butyric acid concentrations in the range of 0.04–1.60 mg/mL.[2][3][4][5]

            The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lower boundaries of a method's performance. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio, with a common criterion being a ratio of 3 for LOD and 10 for LOQ. For example, a validated GC-FID method for butyric acid reported an instrumental LOD of 0.01% and an LOQ of 0.10% of total fat.[2][10]

            Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Inter-laboratory precision (also known as reproducibility) is a critical parameter in a collaborative study. A low RSD indicates high precision. A study on butyric acid analysis in butter blends reported a precision of 1.3% RSD.[2][3][4][5]

            Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking), and the percentage of the added analyte that is recovered is calculated. A high percent recovery indicates good accuracy. For example, an accuracy study for butyric acid analysis using the spiking method showed a recovery in the range of 98.2–101.9%.[2][3][4][5] The AOAC International provides guidelines for acceptable recovery ranges.[10]

            The Critical Role of Sample Preparation

            The accuracy and reliability of any GC-FID analysis are heavily dependent on the sample preparation protocol. For short-chain fatty acids like butyric acid, which are often present in complex biological matrices, the extraction and derivatization steps are crucial.

            The goal of extraction is to efficiently isolate the butyric acid from the sample matrix while minimizing the co-extraction of interfering substances. The choice of extraction solvent and technique will depend on the sample type. For instance, in the analysis of butyric acid in wine, liquid-liquid extraction (LLE) with diethyl ether has been utilized.[11]

            Due to the polar nature and potential for peak tailing of free fatty acids, derivatization is often employed to convert them into more volatile and less polar derivatives. This significantly improves peak symmetry, sensitivity, and resolution.[12] A common approach for butyric acid is esterification to form methyl butyrate.[2][3][4][5] This process makes the fatty acids more suitable for GC analysis.[10] One method involves reacting the sample with methanol in the presence of a catalyst.[10]

            Another derivatization agent that can be used is MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide), which involves incubating the sample with the reagent at 60°C for 30 minutes.[12]

            The use of an internal standard (IS) is a cornerstone of quantitative GC analysis. An IS is a compound with similar chemical and physical properties to the analyte that is added to all samples, standards, and blanks at a constant concentration. The IS corrects for variations in injection volume, extraction efficiency, and instrument response. For butyric acid analysis, valeric acid is a commonly used internal standard.[10]

            Experimental Workflow and Protocols

            The following sections provide a detailed, step-by-step methodology for the GC-FID analysis of butyric acid, designed for inter-laboratory validation.

            InterLabValidation cluster_prep Preparation Phase cluster_execution Execution Phase (Multiple Labs) cluster_analysis Data Analysis & Validation A Method Development & Optimization B Protocol Standardization A->B C Preparation of Homogeneous Samples B->C D Sample Analysis (GC-FID) C->D Samples Distributed E Data Acquisition D->E F Statistical Analysis of Results E->F Data Submitted G Assessment of Validation Parameters F->G H Final Validation Report G->H MethodComparison cluster_criteria Evaluation Criteria cluster_methods Analytical Methods Specificity Specificity Sensitivity Sensitivity (LOD/LOQ) Precision Precision (RSD) Accuracy Accuracy (% Recovery) Cost Cost & Accessibility GC_FID GC-FID GC_FID->Specificity Good GC_FID->Sensitivity Moderate GC_FID->Precision Excellent GC_FID->Accuracy Excellent GC_FID->Cost Low GC_MS GC-MS GC_MS->Specificity Excellent GC_MS->Sensitivity High GC_MS->Precision Excellent GC_MS->Accuracy Excellent GC_MS->Cost High LC_MS LC-MS LC_MS->Specificity Excellent LC_MS->Sensitivity High LC_MS->Precision Excellent LC_MS->Accuracy Excellent LC_MS->Cost High HPLC_UV HPLC-UV HPLC_UV->Specificity Moderate HPLC_UV->Sensitivity Low HPLC_UV->Precision Good HPLC_UV->Accuracy Good HPLC_UV->Cost Low

            Sources

            Comparative transcriptomic analysis of cells treated with butyrate vs. other SCFAs

            Author: BenchChem Technical Support Team. Date: February 2026

            Publish Comparison Guide: Comparative Transcriptomic Analysis of Cells Treated with Butyrate vs. Other SCFAs

            Executive Summary: The Hierarchy of SCFA Potency

            In the landscape of gut microbiome metabolites, Short-Chain Fatty Acids (SCFAs) are not created equal. While Acetate (C2), Propionate (C3), and Butyrate (C4) share structural similarities, their transcriptomic impacts on epithelial and immune cells diverge significantly due to distinct mechanisms of action.

            This guide provides a technical comparison of these metabolites, establishing Butyrate as the gold standard for epigenetic modulation (HDAC inhibition) and epithelial barrier integrity, while Propionate and Acetate serve distinct roles in metabolic flux and GPCR-mediated immune signaling.

            Key Differentiator:

            • Butyrate: The most potent Histone Deacetylase Inhibitor (HDACi), driving profound gene expression changes related to cell cycle arrest (CDKN1A) and differentiation.

            • Propionate: A moderate HDACi with unique histone propionylation activity; primarily gluconeogenic.

            • Acetate: Negligible HDACi activity; acts primarily via G-Protein Coupled Receptors (GPR43) and as a metabolic substrate for lipogenesis.

            Mechanistic Architecture: Why the Transcriptomes Diverge

            To interpret transcriptomic data, one must understand the upstream signaling cascades. The following diagram illustrates the differential pathways activated by each SCFA.

            SCFA_Mechanism cluster_inputs Extracellular SCFAs Acetate Acetate (C2) GPCRs GPCRs (GPR43/GPR41/GPR109A) Acetate->GPCRs High Affinity (GPR43) Mito Mitochondria (Beta-Oxidation) Acetate->Mito Acetyl-CoA source Propionate Propionate (C3) MCT1 MCT1/SMCT1 (Transporters) Propionate->MCT1 Propionate->GPCRs Mod Affinity HDAC HDAC Inhibition (Class I & II) Propionate->HDAC Moderate Inhibitor HAT HAT Activation (p300) Propionate->HAT Acyl-CoA Donor Butyrate Butyrate (C4) Butyrate->MCT1 Butyrate->GPCRs GPR109A Specific Butyrate->HDAC Potent Inhibitor Butyrate->Mito Primary Fuel Gene_Immune Modulation: NF-kB targets, IL-10 GPCRs->Gene_Immune Ca2+ / cAMP Signaling H_Acet Histone Hyperacetylation HDAC->H_Acet Prevents Deacetylation H_Prop Histone Propionylation HAT->H_Prop Via Propionyl-CoA Gene_Arrest Upregulation: p21 (CDKN1A), p53 H_Acet->Gene_Arrest Chromatin Opening Gene_Diff Upregulation: Alk Phos, MUC2 H_Acet->Gene_Diff

            Caption: Differential signaling pathways of SCFAs. Note Butyrate's dominant role in HDAC inhibition compared to Acetate's reliance on GPCR signaling.

            Comparative Analysis: Transcriptomic Performance

            This section evaluates the "performance" of each SCFA in inducing specific biological phenotypes in colonocytes (e.g., Caco-2, HT-29) and immune cells.

            A. Gene Expression Profiles (RNA-Seq Data)
            FeatureButyrate (C4) Propionate (C3) Acetate (C2)
            Primary Mechanism HDAC Inhibition (Ki ~ 0.1 mM)Mixed (Weak HDACi + Propionylation)GPCR Signaling (GPR43)
            Total DEGs (Typical) High (>2,000 genes)Moderate (~500-1,000 genes)Low (<200 genes)
            Cell Cycle Regulation Strong G1/S Arrest (Upregulates CDKN1A)Moderate ArrestNegligible effect
            Apoptosis (CRC Cells) Potent inducer (Warburg reversal)Weak/Moderate inducerNon-apoptotic
            Metabolic Targets Downregulates Glycolysis (HK2, LDHA)Gluconeogenesis markersLipogenesis markers (FASN)
            Barrier Function Upregulates CLDN1, OCLN, MUC2Upregulates MUC2 (weaker)Minimal direct effect
            B. Key Differentially Expressed Genes (DEGs)
            • The "Butyrate Signature" (Differentiation & Arrest):

              • Upregulated: CDKN1A (p21), ALPI (Intestinal Alkaline Phosphatase), VIL1 (Villin), SLC5A8 (SMCT1).

              • Downregulated: MYC (c-Myc), CCND1 (Cyclin D1), BIRC5 (Survivin).

              • Insight: Butyrate drives a switch from proliferation to differentiation, mimicking the maturation of crypt cells into villus cells.

            • The "Propionate Signature" (Metabolic & Adaptive):

              • Upregulated: PCK1 (PEPCK - Gluconeogenesis), SAT1 (Spermidine/spermine N1-acetyltransferase), KLF2.

              • Unique Epigenetics: Propionate serves as a substrate for histone propionylation (H3K18pr), marking active promoters distinct from acetylation.

            • The "Acetate Signature" (Immune & Lipid):

              • Upregulated: FASN (Fatty Acid Synthase), IL-8 (via GPCRs in neutrophils), CXCL2.

              • Insight: Acetate often acts as a metabolic building block rather than a transcriptional reprogrammer.

            Experimental Workflow: Self-Validating RNA-Seq Protocol

            To generate reproducible transcriptomic data, the experimental design must account for the volatility and metabolic consumption of SCFAs.

            Step-by-Step Protocol

            Phase 1: Cell Culture & Treatment

            • Cell Line Selection: Use HT-29 or Caco-2 (human colorectal adenocarcinoma).

              • Rationale: These cells express MCT1 transporters required for SCFA uptake.

            • Starvation: Serum-starve cells (0.5% FBS) for 12 hours prior to treatment.

              • Rationale: Synchronizes cell cycle and minimizes background signaling from serum growth factors.

            • Treatment Groups (in triplicate):

              • Control: Vehicle (PBS/Water).

              • Butyrate: 4 mM Sodium Butyrate (Physiological lumen concentration).[1]

              • Propionate: 10 mM Sodium Propionate (Adjusted for lower potency).

              • Acetate: 20 mM Sodium Acetate.

              • Positive Control: 1 µM Trichostatin A (TSA) - confirms HDAC-dependent effects.

            • Incubation: 24 hours.

              • Note: SCFAs are rapidly metabolized. For >24h experiments, replenish media with fresh SCFAs every 12h to maintain concentration.

            Phase 2: RNA Extraction & QC

            • Lysis: Use TRIzol reagent immediately after washing with cold PBS.

            • Purification: Column-based cleanup (e.g., RNeasy) including DNase I digestion.

            • Validation: RIN (RNA Integrity Number) must be > 8.0.

            Phase 3: Sequencing & Analysis

            • Library Prep: Poly-A enrichment (mRNA focus).

            • Depth: >30 million reads per sample.

            • Bioinformatics:

              • Align to hg38.

              • Differential Expression: DESeq2 or edgeR.

              • Critical Step: Filter for FDR < 0.05 and Log2FC > |1.0|.

            Workflow Start Cell Seeding (HT-29/Caco-2) Starve Serum Starvation (12h) Start->Starve Treat SCFA Treatment (But: 4mM, Prop: 10mM) Starve->Treat Extract RNA Extraction (RIN > 8.0) Treat->Extract Seq Illumina Sequencing (Poly-A Selection) Extract->Seq Analysis Differential Expression (DESeq2) Seq->Analysis

            Caption: Optimized RNA-Seq workflow for SCFA transcriptomic analysis.

            Critical Insights for Drug Development

            • The "Warburg Effect" Paradox: Butyrate acts as an energy source for normal colonocytes (undergoing beta-oxidation) but accumulates in cancer cells (which rely on glycolysis/Warburg effect). This accumulation leads to HDAC inhibition and apoptosis in cancer cells specifically.

              • Implication: Butyrate-based therapies have a high therapeutic index (toxic to cancer, fuel for healthy tissue).

            • HDACi Specificity: If your therapeutic goal is broad epigenetic remodeling, Butyrate is the candidate of choice. If the goal is metabolic modulation without massive transcriptional arrest, Propionate is superior.

            • Receptor Targeting: For immune modulation (e.g., colitis treatments), targeting GPR43 (FFAR2) may be better achieved with Propionate/Acetate mimetics, avoiding the potent anti-proliferative effects of Butyrate if tissue regeneration is required.

            References

            • Davie, J. R. (2003). Inhibition of Histone Deacetylase Activity by Butyrate.[2][3][4][5] Journal of Nutrition, 133(7), 2485S–2493S. Link

            • Geng, H., et al. (2021). Integrative transcriptomic network analysis of butyrate treated colorectal cancer cells. BMC Cancer, 21, 127.[4] Link

            • Nshanian, M., et al. (2019). Short-chain fatty acid metabolites propionate and butyrate are unique epigenetic regulatory elements linking diet, metabolism and gene expression.[6][7][8] bioRxiv. Link

            • Donohoe, D. R., et al. (2012). The Warburg Effect Dictates the Therapeutic Efficacy of Butyrate. Molecular Cell, 48(4), 612-626. Link

            • Tan, J., et al. (2014). The role of short-chain fatty acids in health and disease. Advances in Immunology, 121, 91-119. Link

            • Schulthess, J., et al. (2019). The Short Chain Fatty Acid Butyrate Imprints an Antimicrobial Program in Macrophages. Immunity, 50(2), 432-445. Link

            Sources

            Validating the Specificity of Butyrate’s Effects on G-Protein Coupled Receptors

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary: The Butyrate Specificity Challenge

            Sodium butyrate is a deceptively simple molecule with a "dirty" pharmacological profile. While widely used as a model Short-Chain Fatty Acid (SCFA) to study gut-microbiome signaling, its pleiotropic nature makes data interpretation hazardous. Butyrate acts simultaneously as:

            • An orthosteric agonist for GPR43 (FFAR2) (

              
              ).
              
            • An orthosteric agonist for GPR41 (FFAR3) (

              
              ).
              
            • An agonist for GPR109A (HCAR2) (at high concentrations).

            • A Class I/II Histone Deacetylase (HDAC) inhibitor (

              
              ).
              

            The Problem: The concentration required to activate GPCRs overlaps perfectly with the concentration that inhibits HDACs. Therefore, a phenotypic effect observed with 1 mM butyrate cannot be attributed to a GPCR mechanism without rigorous exclusion of HDAC inhibition and off-target receptor activation.

            This guide provides a validated framework to dissect these mechanisms using specific pharmacological tools and genetic controls.

            Comparative Landscape: Butyrate vs. Selective Tools[1][2]

            To validate a GPR43 or GPR41 mechanism, you must replace butyrate with selective "orthologs" (agonists) and challenge it with selective antagonists.

            Table 1: Pharmacological Toolset for SCFA Receptor Validation
            TargetCompoundTypePotency / AffinitySpecificity Notes
            GPR43 / GPR41 / HDAC Sodium Butyrate Non-selective Agonist / Inhibitor mM range The "Dirty" Control. Activates all targets. Induces histone hyperacetylation.[1]
            GPR43 (FFAR2) GLPG0974 Selective Antagonist
            
            
            Gold Standard. Highly selective for human GPR43. Blocks butyrate-induced GPR43 signaling.
            GPR43 (FFAR2) 4-CMTB Selective Agonist (Ago-allosteric)
            
            
            Positive Control. Activates GPR43 without inhibiting HDACs. Use to "mimic" the GPCR effect.
            GPR41 (FFAR3) AR420626 Selective Agonist
            
            
            Positive Control. Selective for GPR41. Does not activate GPR43 or inhibit HDACs.[2]
            GPR41 (FFAR3) NoneAntagonistN/ACritical Gap: No commercial selective antagonist exists.
            
            
            -hydroxybutyrate is an agonist, not an antagonist.[3][4] Use siRNA/KO.
            HDAC (Class I/II) Trichostatin A (TSA) Selective Inhibitor
            
            
            Negative Control. Potent HDAC inhibitor. If TSA mimics butyrate, the effect is likely epigenetic, not GPCR-mediated.

            Visualizing the Mechanism of Action[7]

            The following diagram illustrates the overlapping pathways and where specific tools intervene to isolate the signal.

            Butyrate_Specificity Butyrate Butyrate (0.5 - 5 mM) GPR43 GPR43 (FFAR2) (Gi/Gq coupled) Butyrate->GPR43 GPR41 GPR41 (FFAR3) (Gi coupled) Butyrate->GPR41 HDAC HDACs (Nucleus) Butyrate->HDAC Inhibits GLPG0974 GLPG0974 (Antagonist) GLPG0974->GPR43 Blocks AR420626 AR420626 (Agonist) AR420626->GPR41 Activates TSA Trichostatin A (HDACi) TSA->HDAC Blocks FourCMTB 4-CMTB (Agonist) FourCMTB->GPR43 Activates CaFlux Calcium Flux (Gq) GPR43->CaFlux cAMP cAMP Reduction (Gi) GPR43->cAMP GPR41->cAMP Epigenetic Histone Acetylation Gene Expression HDAC->Epigenetic Inhibition leads to Acetylation

            Caption: Figure 1.[5] Butyrate activates multiple pathways.[6][7][8] Specific pharmacological tools (GLPG0974, AR420626, 4-CMTB) allow isolation of individual receptor effects.

            Strategic Validation Framework

            To scientifically validate that an effect is mediated by GPR43 or GPR41, follow this "Block and Mimic" logic.

            Step 1: The "Block" Test (GPR43 Specific)

            If the biological effect of Butyrate is GPR43-dependent , it must be:

            • Inhibited by pre-treatment with GLPG0974 (100 nM).

            • Not inhibited by Pertussis Toxin (PTX) alone if the pathway is Gq-mediated (Calcium), but inhibited if Gi-mediated.

            Step 2: The "Mimic" Test (Positive Controls)

            If the effect is truly GPCR-mediated, it should be reproduced by synthetic agonists that do not inhibit HDACs:

            • For GPR43: The effect must be mimicked by 4-CMTB (1

              
              M).
              
            • For GPR41: The effect must be mimicked by AR420626 (1

              
              M).
              
            Step 3: The "Exclusion" Test (HDAC Control)

            Run a parallel arm with Trichostatin A (TSA) (100 nM) or Valproate (1 mM).

            • Result A: If TSA mimics the butyrate phenotype, the mechanism is likely HDAC inhibition , not GPCR signaling.

            • Result B: If TSA has no effect, but Butyrate does, the mechanism is likely GPCR-mediated .

            Detailed Experimental Protocols

            These protocols are designed to be self-validating by including necessary negative and positive controls.

            Protocol A: Pharmacological Isolation in Cell Culture

            Objective: Determine if a cytokine release or metabolic change is receptor-mediated.

            • Preparation:

              • Serum-starve cells (e.g., neutrophils, colonocytes) for 4–12 hours to reduce basal GPCR activity.

              • Prepare stock solutions: Butyrate (1 M in PBS), GLPG0974 (10 mM in DMSO), 4-CMTB (10 mM in DMSO), TSA (1 mM in DMSO).

            • Antagonist Pre-incubation (The "Block"):

              • Treat Group 1 & 2 with GLPG0974 (100 nM) for 30 minutes.

              • Treat Group 3 & 4 with Vehicle (DMSO < 0.1%).

            • Agonist Stimulation:

              • Group 1 (Block+Agonist): Add Butyrate (1 mM) .

              • Group 2 (Block Control): Add Vehicle.

              • Group 3 (Agonist Only): Add Butyrate (1 mM) .

              • Group 4 (Vehicle Only): Add PBS.

              • Positive Control Arm: Treat cells with 4-CMTB (1

                
                M)  (Should mimic Group 3).
                
              • Negative Control Arm: Treat cells with TSA (100 nM) (Should NOT mimic Group 3 if GPCR-driven).

            • Readout: Measure downstream effector (e.g., GLP-1 secretion, TNF-

              
               suppression).
              
            • Interpretation:

              • If Group 3 shows effect and Group 1 does not

                
                GPR43 Mediated .
                
              • If Group 3 and Group 1 show identical effects

                
                Non-GPR43 (likely HDAC or GPR109A) .
                
            Protocol B: Distinguishing GPR43 (Gq) from GPR41 (Gi)

            GPR43 couples to both

            
             and 
            
            
            
            , whereas GPR41 is exclusively
            
            
            .
            • Calcium Flux Assay (GPR43 Specific):

              • Load cells with Fluo-4 AM or Fura-2.

              • Stimulate with Butyrate (1 mM) .

              • Validation: Pre-treat with GLPG0974 . If the Calcium spike is abolished, it is GPR43-mediated. GPR41 activation does not trigger Calcium flux.

            • cAMP Inhibition Assay (Shared Gi):

              • Stimulate cells with Forskolin (10

                
                M) to raise cAMP.
                
              • Add Butyrate .[9][2][6][10] Both GPR41 and GPR43 will lower cAMP.[5]

              • differentiation:

                • Add GLPG0974 : If cAMP reduction persists, it is likely GPR41 (or GPR109A).

                • Add AR420626 : If this lowers cAMP, GPR41 is functional.

            Logic Flow for Specificity Validation

            Use this decision tree to interpret your experimental data.

            Validation_Logic Start Observed Effect with Butyrate BlockTest Is effect blocked by GLPG0974? Start->BlockTest MimicTest Is effect mimicked by AR420626? BlockTest->MimicTest No GPR43 Conclusion: GPR43 Mediated BlockTest->GPR43 Yes HDACTest Is effect mimicked by TSA? MimicTest->HDACTest No GPR41 Conclusion: GPR41 Mediated MimicTest->GPR41 Yes HDAC Conclusion: HDAC Inhibition HDACTest->HDAC Yes Unknown Conclusion: Off-target / GPR109A HDACTest->Unknown No

            Caption: Figure 2. Decision tree for assigning Butyrate's effects to specific receptors or epigenetic mechanisms.

            References

            • Pizzonero, M., et al. (2014). "Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic." Journal of Medicinal Chemistry.

            • Namour, F., et al. (2016). "Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects." British Journal of Clinical Pharmacology.

            • Hudson, B.D., et al. (2013). "The free fatty acid receptor 2 (FFA2) agonist 4-CMTB is an ago-allosteric modulator."[7] Molecular Pharmacology.

            • Nøhr, M.K., et al. (2015). "GPR41/FFAR3 and GPR43/FFAR2 as cosensors for short-chain fatty acids in enteroendocrine cells vs FFAR3 in enteric neurons and FFAR2 in enteric leukocytes." Endocrinology.

            • Park, J., et al. (2022). "Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model."[5][11] Biomolecules & Therapeutics.[5]

            • Won, Y.J., et al. (2013).[4] "β-Hydroxybutyrate modulates N-type calcium channels in rat sympathetic neurons by acting as an agonist for the G-protein-coupled receptor FFA3."[3][4] Journal of Neuroscience.

            Sources

            Safety Operating Guide

            Butyric acid proper disposal procedures

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Butyric Acid Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Lab Managers, and EHS Professionals[1]

            Executive Summary: Beyond the pH

            As scientists, we often treat acid disposal as a simple titration problem:

            
            .[1] With Butyric Acid (
            
            
            
            ), this reductionist approach is a liability.[1] While its corrosivity (pH ~2) is manageable, its organoleptic properties are the true operational hazard.[1]

            The human olfactory threshold for butyric acid is approximately 10 parts per billion (ppb) . A standard neutralization that leaves even 0.1% of the free acid unreacted will result in a "rancid butter/vomit" odor pervasive enough to evacuate a building or trigger false gas leak reports.

            This guide details a Stoichiometric & Sensory-Validated Disposal Protocol , prioritizing odor containment alongside regulatory compliance.

            Part 1: Pre-Operational Assessment

            Before opening the reagent bottle, you must establish a containment perimeter.[1] Butyric acid permeates standard laboratory materials rapidly.

            Personal Protective Equipment (PPE) Matrix

            Standard latex gloves are insufficient. Butyric acid is a small-molecule fatty acid that diffuses through latex.

            ComponentSpecificationRationale
            Hand Protection Double-gloving required. Inner: 4-mil NitrileOuter: 8-mil Nitrile or Laminated Film (Silver Shield/4H)Prevents rapid permeation and skin absorption.
            Respiratory Fume Hood (Mandatory). If outside hood: Full-face respirator with Organic Vapor (OV) cartridges.Vapor density is 3.04 (heavier than air); vapors pool in low areas.
            Eye/Face Chemical Splash Goggles + Face ShieldCorrosive (Category 1B). Irreversible eye damage risk.
            Body Chemical-resistant apron/lab coatProtects against splashes that cling to fabric fibers.
            Chemical Compatibility Check
            • Incompatible: Oxidizing agents (Chromium trioxide), strong bases (violent heat generation), reducing agents.[1]

            • Reactive Hazard: Do NOT mix directly with bleach (Sodium Hypochlorite) while the solution is acidic. This generates Chlorine gas (

              
              ).
              

            Part 2: The "Odor-First" Disposal Protocol

            This protocol utilizes Sodium Bicarbonate (

            
            )  rather than Sodium Hydroxide (
            
            
            
            ). While
            
            
            is faster, the heat of neutralization (exothermic) can vaporize unreacted butyric acid, worsening the odor spread.[1]
            
            
            offers a controlled, cooler reaction.[1]
            Scenario A: Controlled Disposal of Liquid Waste

            Step 1: Preparation of Neutralization Slurry Prepare a saturated solution of Sodium Bicarbonate in a large beaker. You need a molar excess to drive the equilibrium fully to the salt form.

            • Stoichiometry: 1 mole Butyric Acid (~88g) requires ~1 mole

              
               (84g).
              
            • Field Rule: Use 1.5x mass of Bicarbonate relative to the acid mass to ensure complete neutralization.

            Step 2: Slow Addition (The "Fizz" Phase) Slowly add the Butyric Acid into the Bicarbonate solution (not the reverse).

            • Observation: Massive

              
               evolution (bubbling).
              
            • Critical Action: Stir continuously. Do not proceed until bubbling ceases.[2]

            Step 3: The pH Checkpoint Test the solution with a pH strip or meter.

            • Target: pH 7.0 - 8.0.

            • Why? At pH > 5, the equilibrium shifts almost entirely to Sodium Butyrate .[1]

              • Butyric Acid:[2][3][4][5][6][7][8][9][10] Volatile, smells like vomit.[1]

              • Sodium Butyrate:[2][6][11][12] Non-volatile solid/ionic, odorless (or faint soap smell).[1]

            Step 4: Odor Verification & Solidification Perform a "waft test" in the hood. If the rancid odor persists, add more base.[1] Once neutralized, add vermiculite or polymer absorbent to solidify the liquid for solid waste disposal.[1]

            Scenario B: Emergency Spill Cleanup
            • Evacuate & Ventilate: Clear the immediate area.[7][13][14]

            • Contain: Dike the spill with spill pillows or sand.

            • Neutralize In-Situ: Cover the spill completely with dry Sodium Bicarbonate or Soda Ash. Wait for the fizzing to stop.

            • Collect: Scoop the resulting paste into a double-bagged waste container.

            • Decontaminate Surface: Scrub the area with a surfactant (soap) and warm water.[6]

              • Pro-Tip: Only after rinsing the acid away, wipe the surface with a 10% bleach solution to oxidize any remaining trace organics (ensure good ventilation).

            Part 3: Regulatory & Logistics (USA Focus)

            Even neutralized, the waste is often treated as hazardous due to local regulations or "mixture" rules.[1]

            • RCRA Waste Code: D002 (Corrosive) is the primary classification if pH < 2.[15] Even if neutralized, check if your facility requires it to be manifested as "Non-RCRA Regulated Chemical Waste" rather than general trash.[1]

            • DOT Shipping (if transporting):

              • UN Number: UN 2820[10][13]

              • Proper Shipping Name: Butyric Acid

              • Hazard Class: 8 (Corrosive)[10][13]

              • Packing Group: III

            Part 4: Visualizing the Workflow

            The following diagram outlines the decision logic for safe disposal.

            ButyricDisposal Start START: Waste Identification Assess Assess Volume & Location (Hood vs. Bench) Start->Assess PPE Don PPE: Double Nitrile Gloves + Face Shield Assess->PPE Decision Is it a Spill? PPE->Decision SpillAction Evacuate & Ventilate Dike with Sand Decision->SpillAction Yes PrepBase Prepare Saturated NaHCO3 (1.5x Molar Excess) Decision->PrepBase No (Planned Waste) NeutralizeSolid Cover with Dry NaHCO3 (Wait for CO2 release) SpillAction->NeutralizeSolid CheckPH Check pH Target: pH 7.0 - 8.5 NeutralizeSolid->CheckPH Mix Slowly Add Acid to Base (Watch for Heat/Gas) PrepBase->Mix Mix->CheckPH AddMore Add More Base CheckPH->AddMore pH < 7 (Smells) Solidify Add Vermiculite/Absorbent Convert to Solid Waste CheckPH->Solidify pH > 7 (Odorless) AddMore->CheckPH Label Label as Non-Hazardous (Or D002 if Local Regs Require) Solidify->Label Clean Surface Decon: Surfactant Wash -> 10% Bleach Wipe Solidify->Clean If Spill End END: Disposal Pickup Label->End Clean->End

            Figure 1: Operational decision tree for Butyric Acid disposal, distinguishing between emergency spills and controlled neutralization.

            References

            • U.S. Environmental Protection Agency (EPA). (2024).[7] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Codes (D002). Retrieved from [Link]

            • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Butyric Acid. Retrieved from [Link]

            • PubChem. (2024). Butyric Acid Compound Summary: Safety and Hazards. National Library of Medicine. Retrieved from [Link]

            Sources

            Operational Guide: Personal Protective Equipment & Handling of Butyric Acid

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary: The Dual Hazard

            Butyric acid (C₃H₇COOH) presents a unique challenge in the laboratory: it is a corrosive safety hazard capable of causing severe skin burns and eye damage, while simultaneously being a social/operational hazard due to its potent, lingering odor (rancid butter/vomit).

            As a Senior Application Scientist, I often see researchers underestimate the permeation properties of this compound. Standard laboratory protocols often fail because they treat butyric acid like a generic weak acid. It is not. It is an oily, volatile organic acid that permeates standard nitrile gloves rapidly.

            This guide prioritizes two outcomes:

            • Zero Exposure: Preventing chemical burns and respiratory irritation.

            • Zero Odor Migration: Preventing the "tagging" of skin and clothing that leads to social stigma and lab contamination.

            The Barrier Strategy: PPE Selection

            The "Nitrile Trap" (Glove Selection)

            Crucial Insight: Do NOT rely on standard disposable nitrile exam gloves for immersion or prolonged handling. Butyric acid is a small, non-polar molecule that permeates thin nitrile (< 4 mil) in minutes. Once it permeates, it binds to the keratin in your skin, making the odor nearly impossible to wash off for days.

            Recommendation: Use a "Double-Glove" system or task-specific polymers.

            Glove MaterialBreakthrough TimeProtection LevelOperational Use Case
            Butyl Rubber > 480 minsExcellent Mandatory for spill cleanup or handling >100mL.
            Viton > 480 minsExcellent High-risk transfers; expensive but effective.
            Neoprene ~ 120-240 minsGoodAcceptable for medium duration work.
            Heavy Nitrile (≥ 8 mil)~ 15-30 minsFairSplash protection only. Change immediately upon contact.
            Thin Nitrile (4 mil)< 5 mins Poor DO NOT USE as a primary barrier.

            Protocol:

            • Inner Layer: Standard Nitrile (4 mil) – protects the hand from sweat and provides a last line of defense.

            • Outer Layer: Laminate (Silver Shield) or Butyl Rubber gloves.

            • Why this works: The outer layer stops the acid; the inner layer maintains dexterity if you must remove the bulky outer glove momentarily for fine motor tasks (risk assessment required).

            Respiratory Protection

            Butyric acid has a low odor threshold (0.00019 ppm) but a higher PEL (Permissible Exposure Limit). However, the smell induces nausea long before toxicity occurs.

            • Primary Control: All work MUST be performed in a functioning chemical fume hood (Face velocity: 80–100 fpm).

            • Secondary Control (Spills/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band). Half-masks are discouraged because they leave eyes exposed to corrosive vapors.

            Body Protection

            Cotton lab coats absorb butyric acid vapors and retain the smell even after washing.

            • Preferred: Disposable Tyvek® lab coats or aprons.

            • Standard: If using cotton, wear a chemical-resistant rubber apron over the coat.

            Visualization: PPE Decision Matrix

            The following logic flow dictates your PPE setup based on experimental volume and duration.

            PPE_Decision_Matrix Start Assess Task Volume & Duration SmallVol < 10 mL (Pipetting/Aliquot) Start->SmallVol LargeVol > 10 mL or Spill Cleanup Start->LargeVol HoodCheck Is Fume Hood Available? SmallVol->HoodCheck HeavyPPE Protocol B: 1. Butyl/Viton Gloves 2. Tyvek Suit/Sleeves 3. Face Shield LargeVol->HeavyPPE StandardPPE Protocol A: 1. Fume Hood ON 2. Double Nitrile (Change every 15m) 3. Lab Coat + Apron HoodCheck->StandardPPE Yes Respirator Protocol C: 1. Full Face Respirator (OV/AG) 2. Butyl Gloves 3. Evacuate Area HoodCheck->Respirator No (Emergency) HeavyPPE->HoodCheck

            Figure 1: Decision matrix for selecting PPE based on exposure risk. Note that lack of a fume hood escalates any handling to "Emergency" status requiring respirators.

            Operational Handling Protocol

            Preparation
            • The "Cold Trap" Method: Butyric acid volatility decreases significantly with temperature. If possible, chill the reagent bottle in an ice bath for 10 minutes before opening. This reduces vapor pressure and odor release.

            • Staging: Place a "waste beaker" containing a saturated Sodium Bicarbonate solution inside the hood before starting. All contaminated pipette tips go directly into this neutralizing bath, not the solid waste bin.

            Execution
            • Keep the sash as low as possible.

            • Do not use serological pipettes by mouth (obvious, but critical). Use positive displacement pipettes if possible to prevent vapor from entering the pipette shaft.

            • If using a syringe, ensure Luer-lock connections are tight to prevent "spray" separation.

            Decontamination (The "Kill" Step)

            You cannot simply "wipe up" butyric acid; you must chemically alter it.

            • The Chemistry: Butyric Acid (Smelly/Volatile) + Base

              
               Butyrate Salt (Odorless/Non-volatile).
              
            • The Solution: Saturated Sodium Bicarbonate (

              
              ) or 1M Sodium Hydroxide (
              
              
              
              ).

            Procedure:

            • Soak all glassware and tools in the base bath.

            • Wipe down the work surface with

              
               solution.
              
            • Validation: Check the pH. It must be basic (pH > 8). If it is acidic, it will still smell.

            Visualization: Decontamination Workflow

            This self-validating loop ensures no odor leaves the hood.

            Decon_Workflow Contam Contaminated Surface/Tool Neutralize Apply NaHCO3 or NaOH Contam->Neutralize Reaction Reaction: Acid -> Butyrate Salt + H2O Neutralize->Reaction CheckPH Check pH Reaction->CheckPH Safe Disposal (Odorless) CheckPH->Safe pH > 8 Retreat Repeat Treatment CheckPH->Retreat pH < 7 Retreat->Neutralize

            Figure 2: The "Kill Step" workflow. The process is not complete until the pH check confirms basicity, ensuring the conversion to odorless butyrate salt.

            Emergency Response

            Skin Contact[1]
            • Immediate Action: Move to the safety shower/sink immediately.

            • Flush: Rinse with water for 15 minutes .

            • Soap: After initial flushing, use soap and water.[1][2] The smell may persist; washing with a baking soda paste can help neutralize the odor on the skin after the acid is washed away. Do not apply baking soda to a chemical burn immediately —flush with water first to remove the bulk acid and heat of reaction.

            Spills (> 50 mL)
            • Evacuate: The odor will likely overwhelm the room ventilation.

            • Isolate: Close lab doors.

            • Re-enter: Only with Full Face Respirator (OV/AG) and Butyl gloves.

            • Neutralize: Cover spill with Sodium Bicarbonate powder or Soda Ash. Wait for bubbling (

              
               release) to cease.
              
            • Collect: Scoop the resulting sludge into a hazardous waste container.

            References

            • National Institute for Occupational Safety and Health (NIOSH). (n.d.). n-Butyric acid: Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

            • PubChem. (n.d.).[3] Butyric Acid Compound Summary. National Library of Medicine. Retrieved from [Link]

            Sources

            ×

            Retrosynthesis Analysis

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            Strategy Settings

            Precursor scoring Relevance Heuristic
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            Top-N result to add to graph 6

            Feasible Synthetic Routes

            Reactant of Route 1
            Butyric acid
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            Butyric acid

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            Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.